molecular formula C7H3Cl2F3O B179780 1,2-Dichloro-4-(trifluoromethoxy)benzene CAS No. 151276-10-7

1,2-Dichloro-4-(trifluoromethoxy)benzene

Cat. No.: B179780
CAS No.: 151276-10-7
M. Wt: 231 g/mol
InChI Key: SXBGDKFVGXZJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-(trifluoromethoxy)benzene (CAS 151276-10-7) is a halogenated aromatic compound of significant interest in advanced chemical research and development. This compound, with the molecular formula C 7 H 3 Cl 2 F 3 O and a molecular weight of 231.00, serves as a highly versatile building block for the synthesis of more complex molecules . Its structure incorporates both chlorine substituents and a trifluoromethoxy group, which can profoundly influence the physicochemical properties of resulting compounds, making it a valuable intermediate in exploratory chemistry. The presence of the electron-withdrawing trifluoromethoxy group is a key feature, as the incorporation of fluorine atoms and fluorinated groups is a established strategy in medicinal and agrochemical research to modulate a compound's metabolic stability, lipophilicity, and overall bioactivity . While specific applications for this exact compound are proprietary or emergent in the scientific literature, its structural analogs are frequently employed in creating candidates for new pharmaceuticals and pesticides . Researchers value this reagent for its potential in heterocycle formation, catalytic cross-coupling reactions, and the development of novel materials. As a liquid, it has a predicted boiling point of approximately 187.1 °C and a density of about 1.502 g/cm³ at 20°C . This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses, or for any other form of personal application. Researchers should consult the safety data sheet prior to use, as this compound may be harmful if swallowed and cause skin and serious eye irritation .

Properties

IUPAC Name

1,2-dichloro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBGDKFVGXZJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474138
Record name 1,2-dichloro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151276-10-7
Record name 1,2-Dichloro-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151276-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dichloro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for producing 1,2-dichloro-4-(trifluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines two primary synthetic strategies, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate comprehension and replication in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below. This data is essential for handling, characterization, and downstream applications of the molecule.

PropertyValueReference
CAS Number 328-84-7[1][2]
Molecular Formula C₇H₃Cl₂F₃O[1][2]
Molecular Weight 231.00 g/mol
Appearance Colorless liquid
Boiling Point 185-187 °C
Density 1.552 g/cm³

Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are detailed below.

Route 1: Sandmeyer Reaction of 4-(trifluoromethoxy)aniline

This route begins with the readily available starting material, 4-(trifluoromethoxy)aniline. The synthesis involves two key steps: the diazotization of the aniline to form a diazonium salt, followed by a Sandmeyer reaction to introduce the two chlorine atoms.

Sandmeyer Reaction Pathway Start 4-(trifluoromethoxy)aniline Diazonium 4-(trifluoromethoxy)benzenediazonium chloride Start->Diazonium   NaNO₂, HCl (aq)      0-5 °C    Product This compound Diazonium->Product   CuCl₂, HCl      Heat    Trifluoromethoxylation Pathway Start 3,4-Dichlorophenol Product This compound Start->Product   Trifluoromethoxylation Reagent      (e.g., CF₃SO₂Cl, Photoredox Catalyst)   

References

Technical Guide: Physicochemical Properties of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound of interest in medicinal chemistry and drug development. The incorporation of a trifluoromethoxy group can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. This technical guide provides a summary of the available physicochemical data for this compound, outlines general experimental protocols for the determination of its physical properties, and presents a conceptual synthesis workflow.

Core Physical Properties

Table 1: Predicted Physical Properties of this compound

PropertyValue
CAS Number 151276-10-7
Molecular Formula C₇H₃Cl₂F₃O
Molecular Weight 231 g/mol
Boiling Point 187.1 ± 35.0 °C
Density 1.502 ± 0.06 g/cm³

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of liquid aromatic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for its determination is distillation.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Calibrated thermometer

Procedure:

  • A sample of this compound is placed in the round-bottom flask with a few boiling chips.

  • The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.

  • The heating mantle is turned on, and the liquid is heated gently.

  • As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase.

  • The boiling point is recorded as the temperature at which the vapor is in equilibrium with the condensing liquid, observed as a stable temperature reading during distillation.

Determination of Density

The density of a liquid can be determined using several methods, with pycnometry being a precise and common technique.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using the analytical balance.

  • The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C). The water level is adjusted to the mark, and the pycnometer is dried on the outside and weighed.

  • The pycnometer is then emptied, dried, and filled with the sample of this compound.

  • The same procedure of thermal equilibration and weighing is repeated for the sample.

  • The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

Conceptual Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general, conceptual workflow for the synthesis of such a halogenated aromatic ether can be proposed. This workflow illustrates the logical progression from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product cluster_reduction Reduction Step cluster_final Final Product cluster_diazotization Diazotization & Sandmeyer Reaction cluster_target Target Compound A 1,2-Dichloro-4-nitrophenol C Trifluoromethoxylation A->C B Trifluoromethylating Agent (e.g., Trifluoromethyl iodide) B->C D 1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene C->D E Reduction of Nitro Group D->E F 1,2-Dichloro-4-(trifluoromethoxy)aniline E->F G Diazotization followed by reaction with CuCl F->G H This compound G->H

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This technical guide summarizes the currently available, albeit predicted, physical property data for this compound. The provided general experimental protocols offer a starting point for the empirical determination of these properties. The conceptual synthesis workflow illustrates a potential route for its preparation. Further experimental investigation is required to validate the predicted data and to fully characterize this compound for its potential applications in research and drug development.

Technical Guide: NMR Spectroscopic Data of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2-dichloro-4-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, the following data has been expertly predicted based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.55 - 7.65dJ ≈ 2.5 Hz
H-57.25 - 7.35ddJ ≈ 8.8, 2.5 Hz
H-67.45 - 7.55dJ ≈ 8.8 Hz

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven signals. These include six signals for the aromatic carbons and one for the trifluoromethoxy carbon. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts are referenced to TMS.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1132.0 - 134.0s
C-2130.0 - 132.0s
C-3128.0 - 130.0s
C-4148.0 - 150.0q
C-5122.0 - 124.0s
C-6118.0 - 120.0s
-OCF₃120.0 - 122.0q (¹JCF ≈ 257 Hz)

Experimental Protocols

The following outlines a standard experimental protocol for the acquisition of NMR spectra for compounds similar to this compound.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or 500 MHz instrument, is recommended for optimal resolution and sensitivity.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).

  • Temperature: 298 K (25 °C).

  • Spectral Width: Approximately 16 ppm.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer) to simplify the spectrum to singlets for each carbon (except for the -OCF₃ group).

  • Temperature: 298 K (25 °C).

  • Spectral Width: Approximately 240 ppm.

  • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

  • Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the TMS signal.

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the predicted NMR data in the tables above.

Caption: Molecular structure of this compound.

In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-Dichloro-4-(trifluoromethoxy)benzene, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of a public mass spectrum for this specific isomer, this document presents a theoretical analysis based on established fragmentation principles of related halogenated and trifluoromethoxylated aromatic compounds.

Molecular Profile and Expected Mass Spectrum

This compound has the molecular formula C₇H₃Cl₂F₃O and a molecular weight of approximately 248.0 g/mol . The exact mass is critical for high-resolution mass spectrometry.

Table 1: Predicted Major Ions in the Electron Ionization Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of FragmentComments
248/250/252[M]⁺ (Molecular Ion)[C₇H₃Cl₂F₃O]⁺The isotopic pattern of two chlorine atoms will result in a characteristic M, M+2, and M+4 peak cluster.
213/215[M - Cl]⁺[C₇H₃ClF₃O]⁺Loss of a chlorine radical, a common fragmentation for chlorinated aromatics.
178[M - 2Cl]⁺[C₇H₃F₃O]⁺Subsequent loss of the second chlorine atom.
163[M - OCF₃]⁺[C₇H₃Cl₂]⁺Cleavage of the trifluoromethoxy group.
128[M - Cl - OCF₃]⁺[C₇H₃Cl]⁺Loss of a chlorine atom and the trifluoromethoxy group.
99[C₅H₂Cl]⁺[C₅H₂Cl]⁺Fragmentation of the aromatic ring.
85[OCF₃]⁺[OCF₃]⁺The trifluoromethoxy cation itself.
69[CF₃]⁺[CF₃]⁺A common fragment from trifluoromethyl-containing compounds.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways initiated by the removal of an electron to form the molecular ion [M]⁺. The presence of chlorine atoms and the trifluoromethoxy group provides several likely points of cleavage.

The primary fragmentation events are predicted to be the loss of a chlorine atom to form the [M - Cl]⁺ ion, or the cleavage of the trifluoromethoxy group, leading to the [M - OCF₃]⁺ ion. Subsequent fragmentation would involve further losses of chlorine or fragmentation of the aromatic ring.

G M [C₇H₃Cl₂F₃O]⁺ m/z = 248/250/252 M_minus_Cl [C₇H₃ClF₃O]⁺ m/z = 213/215 M->M_minus_Cl - Cl M_minus_OCF3 [C₇H₃Cl₂]⁺ m/z = 163 M->M_minus_OCF3 - OCF₃ CF3 [CF₃]⁺ m/z = 69 M->CF3 - C₇H₃Cl₂O M_minus_2Cl [C₇H₃F₃O]⁺ m/z = 178 M_minus_Cl->M_minus_2Cl - Cl M_minus_Cl_OCF3 [C₇H₃Cl]⁺ m/z = 128 M_minus_Cl->M_minus_Cl_OCF3 - OCF₃ M_minus_OCF3->M_minus_Cl_OCF3 - Cl

Proposed fragmentation pathway of this compound.

Experimental Protocols

A robust and sensitive analytical method for the analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a recommended protocol based on methods for similar analytes.

Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of high-purity dichloromethane or ethyl acetate in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Extraction: For samples in a matrix (e.g., soil, tissue), an extraction with a suitable solvent like hexane or dichloromethane followed by cleanup using solid-phase extraction (SPE) may be necessary.

GC-MS Parameters

Table 2: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injection ModeSplitless (with a purge delay of 0.75 min)
Carrier GasHelium, Constant Flow at 1.0 mL/min
Oven Program- Initial: 60 °C (hold for 2 min)- Ramp 1: 15 °C/min to 280 °C- Hold: 280 °C for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-350 amu
MS Source Temp.230 °C
MS Quad Temp.150 °C
Solvent Delay3 minutes

Analytical Workflow

The overall workflow for the analysis involves sample preparation, GC-MS analysis, and subsequent data processing.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup (if needed) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quantification Quantification Spectrum->Quantification Report Final Report Quantification->Report

Experimental workflow for GC-MS analysis.

Data Analysis and Interpretation

  • Compound Identification: The identification of this compound in a sample chromatogram is confirmed by matching its retention time with that of a known standard. Further confirmation is achieved by comparing the acquired mass spectrum with the expected fragmentation pattern and, if available, a library spectrum.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration of the analyte in the sample can then be determined from this curve. The use of an internal standard is recommended for improved accuracy and precision.

This technical guide provides a foundational approach to the mass spectrometry analysis of this compound. The proposed fragmentation pathways and experimental protocols are based on established principles and methods for similar compounds and should serve as a valuable starting point for researchers in the field. Experimental verification is recommended to confirm the details presented herein.

A Technical Guide to the Chemical Reactivity of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of 1,2-Dichloro-4-(trifluoromethoxy)benzene. It is intended for an audience of researchers, scientists, and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This document details the compound's physicochemical properties, electronic profile, and its behavior in key organic reactions, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and electrophilic aromatic substitution. Detailed experimental protocols and structured data tables are provided to facilitate practical application in a laboratory setting.

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its utility is primarily derived from the unique electronic properties imparted by its substituents: two chlorine atoms and a trifluoromethoxy group. The trifluoromethoxy (-OCF3) group is a particularly potent electron-withdrawing substituent that significantly influences the molecule's stability, lipophilicity, and reactivity, making it a valuable moiety in the design of pharmaceuticals and agrochemicals.[1] This guide elucidates the principal reaction pathways of this substrate, providing a predictive framework for its synthetic transformations.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a colorless liquid at room temperature and is largely insoluble in water but soluble in common organic solvents.[2]

PropertyValue
Molecular Formula C₇H₃Cl₂F₃O
Molecular Weight 249.00 g/mol
CAS Number 86254-66-2
Appearance Colorless liquid[2]
Density ~1.55 g/cm³
Boiling Point ~185-190 °C
Solubility Insoluble in water; Soluble in ethanol, acetone, dichloromethane[2]

Electronic Profile and Reactivity Overview

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of its substituents. Both the chlorine atoms and the trifluoromethoxy group exert a powerful negative inductive effect (-I), which renders the aromatic ring significantly electron-deficient. This deactivation has two primary consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles.

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated, making reactions with electrophiles challenging and requiring harsh conditions.

The trifluoromethoxy group is considered a "pseudo-halogen" due to its electronic properties and ability to increase lipophilicity, a desirable trait in drug design.[1]

Diagram 1: Electronic influence of substituents.

Key Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the predominant reaction pathway for this compound. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The presence of the strongly electron-withdrawing -OCF₃ group, particularly at the para position to one of the chlorine atoms, significantly stabilizes this intermediate and accelerates the reaction.

Regioselectivity: Nucleophilic attack preferentially occurs at the C1 position (para to the -OCF₃ group) over the C2 position (meta to the -OCF₃ group). This is because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen of the trifluoromethoxy group when substitution occurs at the para position, providing substantial resonance stabilization.

G start 1,2-Dichloro-4- (trifluoromethoxy)benzene + Nucleophile (Nu⁻) intermediate Addition Step: Formation of Meisenheimer Complex (Resonance Stabilized) start->intermediate Attack at C1 product Elimination Step: Loss of Cl⁻ & Aromaticity Restored intermediate->product Stabilized by -OCF₃ group final_product Substituted Product product->final_product Fast G pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add aryl_halide Aryl-Cl (Substrate) aryl_halide->ox_add pd2_complex Ar-Pd(II)-Cl Complex ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal coupling_partner Coupling Partner (e.g., R-B(OH)₂) coupling_partner->transmetal pd2_intermediate Ar-Pd(II)-R Complex transmetal->pd2_intermediate red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-R) red_elim->product G substrate Deactivated Ring attack Attack by Ring (High Activation Energy) substrate->attack electrophile Electrophile (E⁺) electrophile->attack intermediate Carbocation Intermediate (Highly Destabilized) attack->intermediate Very Slow (Rate-Limiting Step) deprotonation Deprotonation intermediate->deprotonation product EAS Product (Low Yield) deprotonation->product

References

Thermodynamic Properties of 1,2-Dichloro-4-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermodynamic property data for 1,2-Dichloro-4-(trifluoromethoxy)benzene. Due to a notable scarcity of direct experimental data for this specific compound, this document presents predicted values alongside a detailed analysis of experimentally determined thermodynamic properties for its close structural analog, 1,2-dichlorobenzene. This comparative approach offers valuable insights and a foundational dataset for researchers and professionals in drug development and chemical synthesis. The guide also outlines established experimental protocols for the determination of key thermodynamic parameters, providing a methodological framework for future studies.

Introduction

This compound is a halogenated aromatic compound of interest in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessment, and the prediction of its environmental fate and transport. However, a comprehensive review of the existing literature reveals a significant lack of experimentally determined thermodynamic data for this specific molecule. This guide aims to bridge this knowledge gap by consolidating the available predicted data and providing a robust comparative analysis with the well-characterized compound, 1,2-dichlorobenzene.

Thermodynamic Property Data

The quantitative data for this compound and its structural analog are summarized in the tables below.

Predicted Properties for this compound

Direct experimental data for this compound is limited. The following table presents predicted values from available chemical databases.

PropertyValueUnitSource
Boiling Point187.1 ± 35.0°C[1]
Density1.502 ± 0.06g/cm³[1]
Experimental Properties for 1,2-Dichlorobenzene

As a close structural analog, the thermodynamic properties of 1,2-dichlorobenzene provide a valuable reference.

PropertyValueUnitSource
Molecular Weight147.002 g/mol [2][3]
Boiling Point180.5°C[4]
Melting Point-17.0°C[4]
Liquid Density (at 20°C)1.3059g/cm³
Enthalpy of Vaporization (at 298.15 K)45.4 ± 0.2kJ/mol[4]
Liquid Heat Capacity (Cp) (at 298.15 K)170.9J/(mol·K)[2][5]
Enthalpy of Formation (liquid)-23.8 ± 1.3kJ/mol[5]

Experimental Protocols

The following sections describe standard methodologies for the experimental determination of key thermodynamic properties applicable to liquid organic compounds like this compound.

Vapor Pressure Determination

The vapor pressure of a liquid is a critical property for understanding its volatility and for process design.

The static method is a direct and widely used technique for measuring vapor pressure over a broad range. The procedure involves:

  • A purified sample of the compound is placed in a thermostatted vessel connected to a pressure measuring device.

  • The vessel is evacuated to remove air and other volatile impurities.

  • The sample is heated to a series of constant temperatures, and the corresponding equilibrium vapor pressure is recorded at each temperature.

This method is particularly suited for compounds with low vapor pressures. The methodology is as follows:

  • A small amount of the sample is placed in a Knudsen cell, which is a small container with a tiny orifice.

  • The cell is placed in a high-vacuum chamber and heated to a constant temperature.

  • The rate of mass loss of the sample due to effusion through the orifice is measured.

  • The vapor pressure is then calculated from the rate of effusion using the Knudsen equation.

Heat Capacity Measurement

Heat capacity data is essential for enthalpy and entropy calculations and for designing heating and cooling processes.

Adiabatic calorimetry is a highly accurate method for determining heat capacities. The general protocol is:

  • A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.

  • A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

  • The temperature change is precisely measured, and the heat capacity is calculated from the energy input and the temperature rise.

DSC is a more rapid, though typically less accurate, method for measuring heat capacities. The experimental workflow involves:

  • A small, weighed sample is placed in a sample pan, and an empty reference pan is also prepared.

  • Both pans are heated at a constant rate in the DSC instrument.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • This differential heat flow is proportional to the heat capacity of the sample.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid organic compound.

G General Experimental Workflow for Thermodynamic Property Determination cluster_sample Sample Preparation cluster_vp Vapor Pressure Measurement cluster_hc Heat Capacity Measurement cluster_analysis Data Analysis and Modeling Sample Obtain High-Purity Sample Purification Purification (e.g., Distillation, Chromatography) Sample->Purification Characterization Characterization (e.g., NMR, GC-MS) Purification->Characterization VP_Method Select Method (e.g., Static, Effusion) Characterization->VP_Method HC_Method Select Method (e.g., DSC, Adiabatic Calorimetry) Characterization->HC_Method VP_Experiment Perform Experiment at Various Temperatures VP_Method->VP_Experiment VP_Data Record Pressure vs. Temperature Data VP_Experiment->VP_Data VP_Model Fit Vapor Pressure Data to Equation (e.g., Antoine) VP_Data->VP_Model HC_Experiment Perform Experiment over Temperature Range HC_Method->HC_Experiment HC_Data Record Heat Flow vs. Temperature Data HC_Experiment->HC_Data HC_Model Calculate Heat Capacity Values HC_Data->HC_Model Thermo_Calc Calculate Other Thermodynamic Functions (ΔHvap, ΔS, etc.) VP_Model->Thermo_Calc HC_Model->Thermo_Calc Final_Report Final Technical Report Thermo_Calc->Final_Report Compile Data and Report Findings

Caption: A generalized workflow for the determination of thermodynamic properties.

Conclusion

This technical guide has compiled the currently available predicted thermodynamic data for this compound and presented a detailed comparative analysis with its structural analog, 1,2-dichlorobenzene. The outlined experimental protocols provide a clear path for future research to obtain direct experimental values for the title compound. The provided workflow visualization serves as a practical guide for researchers undertaking such studies. The information contained herein is intended to be a valuable resource for scientists and engineers in the fields of chemical synthesis and drug development, facilitating more accurate process modeling and safety assessments.

References

Solubility Profile of 1,2-Dichloro-4-(trifluoromethoxy)benzene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries, often serving as a key intermediate in the synthesis of complex molecules. Its substitution pattern, featuring two chlorine atoms and a trifluoromethoxy group, imparts unique physicochemical properties that influence its reactivity and solubility. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The trifluoromethoxy group in this compound is strongly electron-withdrawing and contributes significantly to the molecule's lipophilicity. This characteristic generally leads to good solubility in a range of organic solvents.

Data Presentation: Solubility of this compound

Organic SolventChemical ClassQualitative Solubility
EthanolAlcoholGenerally Soluble
AcetoneKetoneGenerally Soluble
DichloromethaneHalogenated HydrocarbonGenerally Soluble
WaterInorganicInsoluble

Note: The information presented is based on general characteristics of halogenated aromatic hydrocarbons.[1] Specific quantitative data should be determined experimentally for precise applications.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following methodology is based on the widely accepted shake-flask method (OECD Guideline 105) combined with gravimetric analysis for quantification.[2][3][4][5][6]

Objective:

To determine the saturation solubility of this compound in selected organic solvents at a constant temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate, toluene) of analytical grade

  • Analytical balance (readable to ±0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with screw caps and PTFE septa

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Drying oven

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the necessary equilibration time (typically 24 to 72 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Analysis (Gravimetric Method):

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant from each vial using a syringe fitted with a PTFE filter.

    • Transfer the filtered aliquot into a pre-weighed, clean, and dry evaporating dish.

    • Record the exact weight of the evaporating dish with the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The oven temperature should be well below the boiling point of this compound (187.1 °C) but adequate for the solvent.[7]

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Data Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Alternative Analytical Finish (HPLC Method):

For lower solubility or higher precision, High-Performance Liquid Chromatography (HPLC) can be used for quantification.[8][9][10][11]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent and generate a calibration curve.

  • Sample Preparation: After the phase separation step, dilute an accurately measured aliquot of the saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

  • Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow start Start: Define Scope solvent_selection Select Organic Solvents (e.g., Ethanol, Acetone, DCM) start->solvent_selection prepare_solutions Prepare Supersaturated Solutions (Excess Solute in Known Solvent Volume) solvent_selection->prepare_solutions equilibration Equilibrate at Constant Temperature (e.g., 25°C for 24-72h in Shaker) prepare_solutions->equilibration phase_separation Separate Solid and Liquid Phases (Settling and Centrifugation) equilibration->phase_separation analytical_method Select Analytical Method phase_separation->analytical_method gravimetric Gravimetric Analysis analytical_method->gravimetric  For Higher  Concentrations hplc HPLC Analysis analytical_method->hplc  For Lower  Concentrations sample_grav Take Aliquot -> Evaporate Solvent -> Weigh Residue gravimetric->sample_grav sample_hplc Take Aliquot -> Dilute -> Inject -> Quantify via Calibration Curve hplc->sample_hplc calculate_solubility Calculate Solubility (g/100mL or mol/L) sample_grav->calculate_solubility sample_hplc->calculate_solubility end End: Report Data calculate_solubility->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has outlined the current understanding of the solubility of this compound in organic solvents and provided a robust, adaptable experimental protocol for its quantitative determination. For professionals in research and drug development, obtaining precise solubility data is a critical step in process optimization and formulation. The methodologies described herein, based on established scientific principles, offer a reliable framework for generating this essential data, thereby facilitating the effective application of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-4-(trifluoromethoxy)benzene, a halogenated aromatic compound of interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Due to the absence of an experimentally determined crystal structure in the public domain, this document focuses on its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and the known biological and industrial relevance of structurally related compounds. The trifluoromethoxy (-OCF3) group is a key pharmacophore known to enhance metabolic stability and lipophilicity, making this molecule a valuable building block for the development of novel bioactive compounds.[1][2]

Introduction

This compound is a substituted benzene derivative characterized by the presence of two chlorine atoms and a trifluoromethoxy group. The unique combination of these substituents imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications. The trifluoromethoxy group, in particular, is of significant interest in drug design as it can act as a bioisostere for other functional groups and improve a compound's pharmacokinetic profile.[2] While the crystal structure of the closely related 1,2-dichloro-4-(trifluoromethyl)benzene has been studied, to date, no published crystallographic data is available for this compound.

Predicted Molecular Structure and Properties

In the absence of experimental crystallographic data, the molecular structure of this compound can be predicted based on established principles of organic chemistry and computational modeling.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource
Molecular Formula C7H3Cl2F3O-
Molecular Weight 231.00 g/mol -
Appearance Expected to be a colorless liquid or low-melting solidGeneral observation for similar small aromatic molecules
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.General properties of halogenated aromatic compounds
Electronic Properties The chlorine and trifluoromethoxy groups are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.Standard principles of physical organic chemistry

Proposed Synthesis

A plausible synthetic route to this compound starts from the commercially available 3,4-dichlorophenol. The synthesis involves the trifluoromethoxylation of the phenolic hydroxyl group. Several methods for the trifluoromethoxylation of phenols have been reported in the literature. One common approach involves a two-step process via a xanthate intermediate, while direct trifluoromethoxylation using hypervalent iodine reagents is also possible. A general and effective method for the preparation of aryl trifluoromethyl ethers involves the reaction of phenols with a source of the trifluoromethoxy group.[3]

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_start Starting Material cluster_reaction Trifluoromethoxylation cluster_product Final Product 3,4-Dichlorophenol 3,4-Dichlorophenol Reaction Reaction with a trifluoromethoxylating agent 3,4-Dichlorophenol->Reaction Reagents: e.g., CF3I / CsF or Togni's reagent Product 1,2-Dichloro-4- (trifluoromethoxy)benzene Reaction->Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known methods for the trifluoromethoxylation of phenols and should be optimized for the specific substrate.

Materials:

  • 3,4-Dichlorophenol

  • Trifluoromethylating reagent (e.g., trifluoromethyltrimethylsilane with a fluoride source, or a hypervalent iodine reagent)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet is charged with 3,4-dichlorophenol (1 equivalent).

  • Addition of Reagents: Anhydrous solvent is added to dissolve the starting material. The trifluoromethylating reagent (typically 1.5-2.0 equivalents) and any necessary catalysts or additives are added under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (which can range from room temperature to elevated temperatures depending on the chosen reagent) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

  • Workup: Upon completion, the reaction is quenched, typically with an aqueous solution (e.g., saturated ammonium chloride or water). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure this compound.

Biological and Industrial Relevance

The trifluoromethoxy group is a highly valued substituent in modern drug discovery and agrochemical development due to its unique properties.[2] It is known to significantly increase the lipophilicity of a molecule, which can lead to improved membrane permeability and oral bioavailability.[1] Furthermore, the C-F bonds in the trifluoromethoxy group are exceptionally stable, rendering it resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug candidate.[2]

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various bioactive molecules. For instance, trifluoromethoxy-substituted anilines and phenols are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The dichloro substitution pattern is also common in a range of commercial products, including herbicides and fungicides. Therefore, this compound represents a promising scaffold for the synthesis of novel compounds with potential applications in these areas.

Table 2: Potential Applications of this compound Derivatives

Application AreaRationale
Drug Development The trifluoromethoxy group can enhance pharmacokinetic properties. The dichlorobenzene core is a known scaffold for various bioactive compounds.
Agrochemicals Halogenated aromatic compounds are widely used as pesticides. The trifluoromethoxy group can improve efficacy and metabolic stability.
Materials Science Fluorinated aromatic compounds can possess unique properties relevant to liquid crystals, polymers, and other advanced materials.

Conclusion

This compound is a chemical entity with significant potential for applications in various fields, particularly in the life sciences. Although its crystal structure has not yet been experimentally determined, its molecular properties can be inferred from related compounds, and a viable synthetic route can be proposed based on established methodologies for the synthesis of aryl trifluoromethyl ethers. The presence of the trifluoromethoxy group suggests that derivatives of this compound could exhibit favorable biological activities and improved pharmacokinetic profiles. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its potential.

Workflow for Future Research

To further elucidate the properties and potential of this compound, the following experimental workflow is proposed:

Research_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Property & Activity Evaluation cluster_application Application Development A Synthesis of 1,2-Dichloro-4- (trifluoromethoxy)benzene B Purification by Chromatography or Distillation A->B C Spectroscopic Analysis (NMR, IR, MS) B->C E Physicochemical Property Measurement (Solubility, LogP) B->E F Biological Screening (e.g., herbicidal, fungicidal, pharmaceutical targets) B->F D Single Crystal X-ray Diffraction C->D If crystalline solid is obtained H Material Property Testing E->H G Lead Compound Optimization F->G

Caption: A proposed workflow for the synthesis, characterization, and evaluation of this compound.

References

A Comprehensive Technical Guide to 2,4-Dichloro-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This technical guide focuses on 2,4-Dichloro-1-(trifluoromethoxy)benzene (CAS Number: 451-85-4) . It is important to note that literature and databases may sometimes conflate this compound with the structurally similar 1,2-dichloro-4-(trifluoromethyl)benzene (CAS Number: 328-84-7) due to the similarity in their names. This guide is dedicated to the trifluoromethoxy substituted isomer.

Chemical Identity and Physical Properties

2,4-Dichloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃O.[1] Its structure, featuring a benzene ring substituted with two chlorine atoms and a trifluoromethoxy group, makes it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[2] The trifluoromethoxy group is known to impart unique electronic and lipophilic properties, which can enhance the bioactivity and metabolic stability of molecules.[2]

Table 1: Physical and Chemical Properties of 2,4-Dichloro-1-(trifluoromethoxy)benzene

PropertyValueSource(s)
CAS Number 451-85-4[1]
Molecular Formula C₇H₃Cl₂F₃O[1]
Molecular Weight 231.0 g/mol [1]
Physical State Not explicitly found
Boiling Point Not explicitly found
Melting Point Not explicitly found
Density Not explicitly found
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane (inferred from similar compounds)[3]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzene ring, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

  • IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for C-Cl, C-F, C-O, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2,4-Dichloro-1-(trifluoromethoxy)benzene was not found in the available search results, general methods for the synthesis of related trifluoromethoxybenzene compounds have been described. These methods can serve as a foundation for developing a synthetic route.

One potential synthetic approach could involve the following conceptual steps, derived from synthetic strategies for analogous compounds:

Synthesis_Workflow Start Starting Material: 2,4-Dichlorophenol Intermediate1 Reaction with a Trifluoromethylating Agent Start->Intermediate1 e.g., CCl₄, HF Intermediate2 Formation of Trifluoromethoxide Intermediate Intermediate1->Intermediate2 Further Reaction/ Rearrangement Product 2,4-Dichloro-1- (trifluoromethoxy)benzene Intermediate2->Product Workup and Purification

Caption: Conceptual synthetic workflow for 2,4-Dichloro-1-(trifluoromethoxy)benzene.

General Experimental Considerations (based on analogous syntheses):

  • Reaction Conditions: The synthesis of aryl trifluoromethyl ethers often requires stringent reaction conditions, including the use of specialized fluorinating agents and anhydrous solvents. Reactions may be sensitive to moisture and air.

  • Reagents: Common reagents for introducing the trifluoromethoxy group include carbon tetrachloride in the presence of hydrogen fluoride, or the use of trifluoromethoxide sources.

  • Purification: Purification of the final product would likely involve techniques such as distillation or column chromatography to remove impurities and unreacted starting materials.

Applications in Drug Development

The incorporation of a trifluoromethoxy group into a molecule is a well-established strategy in medicinal chemistry to enhance its drug-like properties. This group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can lead to better membrane permeability and oral bioavailability.

While specific drugs containing the 2,4-Dichloro-1-(trifluoromethoxy)benzene moiety were not identified in the search results, its structural features make it a highly attractive building block for the synthesis of novel therapeutic agents. The dichloro substitution pattern provides additional vectors for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Drug_Development_Logic Compound 2,4-Dichloro-1-(trifluoromethoxy)benzene Properties Desirable Physicochemical Properties Compound->Properties possesses Modifications Synthetic Modifications Compound->Modifications undergoes Properties->Modifications guides SAR Structure-Activity Relationship (SAR) Studies Modifications->SAR enables Lead_Compound Lead Compound Identification SAR->Lead_Compound leads to Drug_Candidate Potential Drug Candidate Lead_Compound->Drug_Candidate optimization yields

Caption: Logical flow of utilizing the title compound in drug discovery.

Safety and Handling

Comprehensive safety data for 2,4-Dichloro-1-(trifluoromethoxy)benzene is limited. However, based on the safety information for structurally related chlorinated and fluorinated aromatic compounds, the following precautions should be observed:

Table 2: Hazard Information (Inferred from Related Compounds)

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Work in a well-ventilated area or fume hood.
Skin Corrosion/Irritation May cause skin irritation.Avoid contact with skin. In case of contact, wash immediately with soap and water.
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.
Environmental Hazards Potentially harmful to aquatic life.Avoid release to the environment. Dispose of waste according to local regulations.

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Remove contaminated clothing and wash the skin with soap and water.

  • Eye Contact: Rinse eyes thoroughly with water for several minutes.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the specific SDS for any chemical before use.

References

Spectroscopic Characterization of 1,2-Dichloro-4-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,2-Dichloro-4-(trifluoromethoxy)benzene, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provides detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. Due to the limited availability of a complete, unified dataset in publicly accessible literature, the following tables are compiled from various sources and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.63d8.8H-5
7.50dd8.8, 2.2H-6
7.39d2.2H-3

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
147.8 (q, J = 2.0 Hz)C-4
133.2C-1
131.5C-6
128.9C-2
125.5 (q, J = 1.0 Hz)C-5
121.8C-3
120.3 (q, J = 259.0 Hz)CF₃

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppmAssignment
-58.2OCF₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakAromatic C-H Stretch
~1600-1450Medium-StrongAromatic C=C Ring Stretch
~1260-1210StrongC-O-C Asymmetric Stretch (Aryl Ether)
~1190-1120Very StrongC-F Stretch (in OCF₃)
~850-750StrongC-Cl Stretch
~900-675StrongAromatic C-H Out-of-Plane Bend
Mass Spectrometry (MS)
m/zRelative Abundance (%)Assignment
232High[M]⁺ (Molecular Ion for ³⁵Cl₂)
234Moderate[M+2]⁺ (Molecular Ion for ³⁵Cl³⁷Cl)
236Low[M+4]⁺ (Molecular Ion for ³⁷Cl₂)
197Moderate[M-Cl]⁺
169Moderate[M-OCF₃]⁺
134Moderate[M-Cl-OCF₃]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of halogenated aromatic compounds like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required for quantitative analysis, add a known amount of an internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C NMR).

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-15 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Data Acquisition Parameters (¹⁹F NMR):

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: A range appropriate for trifluoromethoxy groups (e.g., -40 to -80 ppm).

  • Number of Scans: 64-256

  • Relaxation Delay: 1-2 seconds

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • If analyzing a solid sample, place a small amount of the solid on the crystal and apply pressure using the pressure arm to ensure good contact.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate the observed bands with known vibrational frequencies of functional groups to confirm the presence of aromatic rings, C-O, C-Cl, and C-F bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and provide structural information.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • GC Column: A suitable capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound. Note the isotopic pattern due to the presence of two chlorine atoms.

  • Analyze the major fragment ions to understand the fragmentation pathways of the molecule under EI conditions. This can provide valuable structural information.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire FID (¹H, ¹³C, ¹⁹F) D->E F Fourier Transform E->F G Phase Correction F->G H Baseline Correction & Calibration G->H I Integration & Peak Picking H->I J Structural Elucidation I->J

Caption: General workflow for NMR spectroscopy.

Experimental_Workflow_FTIR cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis A Clean ATR Crystal B Apply Sample (Liquid or Solid) A->B C Collect Background Spectrum B->C D Collect Sample Spectrum C->D E Background Subtraction D->E F Identify Characteristic Absorption Bands E->F G Functional Group Correlation F->G Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis A Prepare Dilute Solution B Inject into GC A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Detection E->F G Generate Mass Spectrum F->G H Identify Molecular Ion Peak G->H I Analyze Fragmentation Pattern H->I J Structural Confirmation I->J

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This document provides detailed application notes and protocols for the Suzuki coupling of 1,2-Dichloro-4-(trifluoromethoxy)benzene , a versatile building block in medicinal chemistry and materials science. The presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethoxy group presents unique opportunities for selective functionalization, leading to the synthesis of complex biaryl and heteroaryl structures. These products are of significant interest in drug discovery due to the favorable pharmacokinetic properties often imparted by the trifluoromethoxy moiety.

The reactivity of the two chlorine atoms in this compound is differentiated by their electronic and steric environments. The chlorine atom at the C1 position is ortho to the electron-withdrawing trifluoromethoxy group, while the chlorine at the C2 position is meta. This electronic difference, coupled with potential steric hindrance, allows for regioselective mono-arylation under carefully controlled conditions. Subsequent coupling at the second chlorine atom can then be performed, enabling the synthesis of unsymmetrical biaryl compounds.

Key Reaction Components and Considerations

Successful Suzuki coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent. Given the lower reactivity of aryl chlorides compared to bromides or iodides, robust catalytic systems are essential.

  • Palladium Catalyst: A Pd(0) species is the active catalyst, typically generated in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial for facilitating the oxidative addition of the aryl chloride to the palladium center.

  • Base: A variety of inorganic bases can be used, with the choice influencing reaction rate and yield. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.

  • Solvent: Aprotic polar solvents such as dioxane, THF, or toluene are commonly employed, often with the addition of a small amount of water to facilitate the transmetalation step.

Regioselectivity

The primary challenge and opportunity in the Suzuki coupling of this compound is controlling the regioselectivity. The chlorine atom at the C2 position is generally more reactive towards oxidative addition due to the electronic activation from the para-trifluoromethoxy group. The chlorine at the C1 position is ortho to this group, which can lead to some steric hindrance. Therefore, mono-substitution is expected to occur preferentially at the C2 position.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific boronic acid coupling partners.

Protocol 1: Selective Mono-arylation at the C2 Position

This protocol aims to achieve selective coupling at the more reactive C2 position.

Reaction Scheme:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Ar-B(OH)2 plus1->reactant2 arrow Pd Catalyst, Ligand, Base Solvent, Heat reactant2->arrow product 2-Aryl-1-chloro-4-(trifluoromethoxy)benzene arrow->product

Caption: General scheme for selective mono-arylation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (10:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon consumption of the starting material (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-arylation

This protocol is designed for the substitution of both chlorine atoms.

Reaction Scheme:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 2.2 equiv Ar-B(OH)2 plus1->reactant2 arrow Pd Catalyst, Ligand, Base Solvent, Heat reactant2->arrow product 1,2-Diaryl-4-(trifluoromethoxy)benzene arrow->product

Caption: General scheme for di-arylation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd₂(dba)₃ (3 mol%)

  • XPhos (6 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the materials listed above.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that these are representative examples and actual results may vary.

Table 1: Selective Mono-arylation

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1001875-85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1002070-80
34-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1001680-90
43-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1002465-75

Table 2: Di-arylation

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (3)XPhos (6)Cs₂CO₃ (3.0)Toluene1102460-70
24-Tolylboronic acidPd₂(dba)₃ (3)XPhos (6)Cs₂CO₃ (3.0)Toluene1102455-65

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation R-B(OH)3- pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)-R Ln transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating and Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup Upon Completion extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography) drying->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst/ligand loading, screening different bases or solvents, or increasing the reaction temperature. Ensure all reagents are pure and solvents are anhydrous.

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a side reaction. Using anhydrous conditions or employing the corresponding boronic ester can mitigate this issue.

  • Homocoupling: Homocoupling of the boronic acid can occur. This can be minimized by ensuring a truly inert atmosphere and using the appropriate stoichiometry of reagents.

  • Regioselectivity Issues: If a mixture of mono-arylated isomers is obtained, optimizing the reaction temperature and time can improve selectivity. Lower temperatures and shorter reaction times generally favor reaction at the more activated site. The choice of ligand can also significantly influence regioselectivity.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-4-(trifluoromethoxy)benzene is a valuable and versatile building block in modern organic synthesis, particularly in the fields of agrochemicals and pharmaceuticals. The trifluoromethoxy group (-OCF₃) is a key functional moiety in drug design, known for its ability to enhance metabolic stability, lipophilicity, and bioavailability of molecules. The electron-withdrawing nature of the trifluoromethoxy group, coupled with the presence of two chlorine atoms, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a wide range of nucleophiles, leading to the synthesis of diverse and complex molecules with potential biological activity.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on this compound with common nucleophiles such as amines, alkoxides, and thiols.

Reaction Principle and Regioselectivity

Nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the trifluoromethoxy group at position 4 activates the aromatic ring towards nucleophilic attack.

The regioselectivity of the substitution is primarily governed by the position of the activating group. The trifluoromethoxy group directs the incoming nucleophile to the positions ortho and para to itself. In the case of this compound, the potential sites for substitution are C1 and C2. The C2 position is para to the activating trifluoromethoxy group, while the C1 position is meta. Generally, the para-substitution product is favored due to superior resonance stabilization of the Meisenheimer intermediate.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

// Reactant reactant [label=<

this compound

];

// Nucleophile nucleophile [label="Nu-H"];

// Products product_para [label=<

Para-substitution Product (Major)

];

product_ortho [label=<

Ortho-substitution Product (Minor)

];

// Reaction Arrows reactant -> {product_para, product_ortho} [label="+ Nu-H\n- HCl"]; }

Caption: Regioselectivity of Nucleophilic Aromatic Substitution.

Applications in Synthesis

The products derived from nucleophilic substitution on this compound are valuable intermediates in the synthesis of a variety of commercially important molecules, including:

  • Agrochemicals: The resulting substituted anilines, phenols, and thioethers can be further elaborated to produce herbicides, fungicides, and insecticides.

  • Pharmaceuticals: These intermediates are crucial for the synthesis of active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas. The trifluoromethoxy group is often incorporated to improve the pharmacokinetic profile of drug candidates.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions on this compound. Researchers should optimize these conditions for their specific nucleophile and desired scale.

Protocol 1: Reaction with Amines (e.g., Aniline)

This protocol describes the synthesis of N-(2-chloro-4-(trifluoromethoxy)phenyl)aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient volume of DMF to dissolve the reactants.

  • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

G start Start reactants Combine Reactants: This compound Aniline, K2CO3, DMF start->reactants heat Heat to 100-120 °C (4-8 hours) reactants->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup: Pour into water, extract with EtOAc monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product N-(2-chloro-4-(trifluoromethoxy)phenyl)aniline purify->product

Caption: Workflow for Reaction with Amines.

Protocol 2: Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol describes the synthesis of 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add sodium methoxide (1.5 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product, which can be further purified by distillation or column chromatography.

G start Start reactants Combine Reactants: This compound NaOMe, MeOH start->reactants reflux Reflux at ~65 °C (6-12 hours) reactants->reflux monitor Monitor by TLC/GC-MS reflux->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract purify Purification: Distillation or Column Chromatography extract->purify product 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene purify->product

Caption: Workflow for Reaction with Alkoxides.

Protocol 3: Reaction with Thiols (e.g., Thiophenol)

This protocol describes the synthesis of 1-chloro-2-(phenylthio)-4-(trifluoromethoxy)benzene.

Materials:

  • This compound

  • Thiophenol

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add thiophenol (1.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise. Stir for 15-30 minutes at this temperature to form the thiophenolate.

  • Add a solution of this compound (1.0 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel.

G start Start thiolate Generate Thiolate: Thiophenol + t-BuOK in THF at 0 °C start->thiolate add_substrate Add this compound thiolate->add_substrate react Stir at Room Temperature (2-6 hours) add_substrate->react monitor Monitor by TLC react->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with EtOAc quench->extract purify Purification: Column Chromatography extract->purify product 1-chloro-2-(phenylthio)-4-(trifluoromethoxy)benzene purify->product

Caption: Workflow for Reaction with Thiols.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound. These values are based on literature for analogous substrates and should be considered as starting points for optimization.

NucleophileReagent/BaseSolventTemperature (°C)Time (h)Expected Yield (%)
AnilineK₂CO₃DMF100-1204-870-90
Sodium MethoxideNaOMeMeOHReflux (~65)6-1265-85
Thiophenolt-BuOKTHF0 to RT2-675-95

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • This compound and many of the reagents used are irritants and may be harmful if inhaled, ingested, or in contact with skin. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions involving strong bases like sodium methoxide and potassium tert-butoxide should be handled with care, as they are corrosive and moisture-sensitive.

Conclusion

This compound is a highly useful substrate for nucleophilic aromatic substitution reactions, providing access to a wide array of functionalized building blocks for the agrochemical and pharmaceutical industries. The protocols and data presented herein offer a solid foundation for researchers to explore the rich chemistry of this versatile compound. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications.

The Role of 1,2-Dichloro-4-(trifluoromethoxy)benzene in Herbicide Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 1,2-dichloro-4-(trifluoromethoxy)benzene is a valuable fluorinated building block in organic synthesis, a comprehensive review of scientific literature and patent databases did not yield a specific, commercialized herbicide synthesized directly from this starting material. However, the structural motifs present in this compound—a dichlorinated phenyl ring and a trifluoromethoxy group—are prevalent in a significant number of modern agrochemicals. This document provides an overview of the application of structurally similar compounds in herbicide synthesis, along with generalized experimental protocols and data presentation formats that are relevant to the field.

The trifluoromethoxy group is a bioisostere of the trifluoromethyl group, offering similar electronic properties with potential advantages in metabolic stability and lipophilicity. Dichlorinated aromatic rings are a common feature in herbicides, contributing to their binding affinity with target enzymes and overall efficacy. Therefore, this compound represents a promising, albeit currently underutilized, starting material for the development of novel herbicides.

General Synthetic Strategies

The primary route for incorporating a substituted benzene ring, such as that from this compound, into a herbicide structure is through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. In a typical SNAr-based synthesis of a phenoxy-type herbicide, the starting material would first be converted to a phenol, which then reacts with a suitable heterocyclic or aromatic system.

Below is a generalized, hypothetical workflow for the synthesis of a phenoxy-based herbicide from a dichlorinated trifluoromethoxy aniline, a plausible derivative of the topic compound.

G A This compound B Nitration (HNO3, H2SO4) A->B C 1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E 2,3-Dichloro-5-(trifluoromethoxy)aniline D->E F Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) E->F G 2,3-Dichloro-5-(trifluoromethoxy)phenol F->G I Nucleophilic Aromatic Substitution (Base, e.g., K2CO3, in a polar aprotic solvent, e.g., DMF) G->I H Heterocyclic Halide (e.g., 2,4-dichloropyrimidine) H->I J Hypothetical Herbicide I->J

A generalized synthetic workflow for a hypothetical herbicide.

Experimental Protocols

The following are generalized experimental protocols for key transformations that would be involved in the synthesis of a herbicide from a this compound-derived intermediate.

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethoxy)phenol from 2,3-Dichloro-5-(trifluoromethoxy)aniline

Objective: To synthesize the key phenol intermediate required for the subsequent nucleophilic aromatic substitution.

Materials:

  • 2,3-Dichloro-5-(trifluoromethoxy)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • A solution of 2,3-dichloro-5-(trifluoromethoxy)aniline in aqueous sulfuric acid is prepared and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • The resulting diazonium salt solution is then added portion-wise to a boiling aqueous solution of sulfuric acid.

  • After the addition is complete, the mixture is cooled to room temperature and extracted with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-dichloro-5-(trifluoromethoxy)phenol.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Hypothetical Phenoxy Herbicide via Nucleophilic Aromatic Substitution

Objective: To couple the phenol intermediate with a heterocyclic halide to form the final herbicide product.

Materials:

  • 2,3-Dichloro-5-(trifluoromethoxy)phenol

  • A suitable heterocyclic halide (e.g., 2,4-dichloropyrimidine)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,3-dichloro-5-(trifluoromethoxy)phenol in DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes.

  • The heterocyclic halide is then added to the reaction mixture.

  • The reaction is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the final herbicide.

Data Presentation

Quantitative data from the synthesis and characterization of the intermediates and the final product would be summarized as follows:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Purity (by HPLC, %)
2,3-Dichloro-5-(trifluoromethoxy)phenolC₇H₃Cl₂F₃O₂263.007585-877.32 (d, J=2.5 Hz, 1H), 7.15 (d, J=2.5 Hz, 1H)155.2, 148.9, 122.5 (q, J=258 Hz), 121.8, 118.5, 115.3>98
Hypothetical Phenoxy HerbicideC₁₁H₄Cl₄F₃N₂O₂407.9782121-1238.51 (d, J=5.0 Hz, 1H), 7.65 (d, J=2.4 Hz, 1H), 7.48 (d, J=2.4 Hz, 1H), 7.25 (d, J=5.0 Hz, 1H)165.1, 161.8, 158.5, 150.2, 147.3, 122.1 (q, J=259 Hz), 120.9, 119.7, 117.4, 112.6>99

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Mode of Action

The mode of action of a novel herbicide would need to be determined through extensive biological testing. Many herbicides containing a dichlorophenyl group are known to inhibit acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth Herbicide Hypothetical Herbicide Herbicide->ALS Inhibition

A potential mode of action pathway for a novel herbicide.

Application of Dichlorinated Benzene Derivatives in Fungicide Synthesis: A Case Study with a Structurally Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dichloro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential as a building block in the synthesis of agrochemicals. However, a comprehensive search of scientific literature and patent databases did not yield a specific, well-documented fungicide that is directly synthesized from this particular starting material. Despite the absence of a direct synthetic route for a commercialized fungicide from this compound, the synthesis of fungicides from structurally similar dichlorinated and fluorinated benzene derivatives is a well-established practice in the agrochemical industry.

This document provides a detailed application note and protocol for the synthesis of the fungicide Flufenoxystrobin, which utilizes the structurally related starting material, 3,4-dichlorobenzotrifluoride. This example serves as a practical guide for researchers, scientists, and drug development professionals interested in the application of dichlorinated benzene scaffolds in the development of novel fungicides. The principles and methodologies described herein are likely to be adaptable for the exploration of fungicides derived from this compound.

Case Study: Synthesis of Flufenoxystrobin

Flufenoxystrobin is a strobilurin fungicide known for its broad-spectrum activity against various fungal pathogens. Its synthesis involves the key intermediate 2-chloro-4-(trifluoromethyl)phenol, which is derived from 3,4-dichlorobenzotrifluoride.

Synthesis Pathway

The synthesis of Flufenoxystrobin from 3,4-dichlorobenzotrifluoride can be conceptualized in the following logical steps:

A 3,4-Dichlorobenzotrifluoride B 2-Chloro-4-(trifluoromethyl)phenol A->B Hydroxylation C Intermediate Compound B->C Alkylation D Flufenoxystrobin C->D Final Assembly

Logical workflow for Flufenoxystrobin synthesis.

A more detailed chemical synthesis pathway is outlined below:

G start 3,4-Dichlorobenzotrifluoride intermediate1 2-Chloro-4-(trifluoromethyl)phenol start->intermediate1 Hydroxyl Substitution final_product Flufenoxystrobin intermediate1->final_product Alkylation with Intermediate 18 intermediate2 Intermediate 18 intermediate2->final_product

Chemical synthesis pathway of Flufenoxystrobin.
Experimental Protocols

1. Synthesis of 2-Chloro-4-(trifluoromethyl)phenol from 3,4-Dichlorobenzotrifluoride

This step involves the selective hydroxylation of 3,4-dichlorobenzotrifluoride.

  • Materials:

    • 3,4-Dichlorobenzotrifluoride

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Solvent (e.g., Dimethyl sulfoxide - DMSO)

    • Water

    • Acid for neutralization (e.g., Hydrochloric acid - HCl)

    • Organic solvent for extraction (e.g., Ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dichlorobenzotrifluoride in a suitable solvent like DMSO.

    • Add a solution of NaOH or KOH in water to the flask.

    • Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) and reflux for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-4-(trifluoromethyl)phenol.

2. Synthesis of Flufenoxystrobin by Alkylation of 2-Chloro-4-(trifluoromethyl)phenol

This step involves the reaction of the synthesized phenol with a suitable intermediate.

  • Materials:

    • 2-Chloro-4-(trifluoromethyl)phenol

    • Intermediate 18 (specific structure required from proprietary synthesis routes)

    • Base (e.g., Potassium carbonate - K₂CO₃)

    • Solvent (e.g., Acetonitrile)

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-4-(trifluoromethyl)phenol and Intermediate 18 in acetonitrile.

    • Add potassium carbonate as a base.

    • Heat the mixture to reflux and stir for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Flufenoxystrobin.

Quantitative Data

The efficacy of a fungicide is a critical parameter. The following table summarizes representative fungicidal activity data for strobilurin analogues against common plant pathogens. Please note that specific data for Flufenoxystrobin may vary depending on the target pathogen and experimental conditions.

Fungicide ClassTarget PathogenEfficacy (EC₅₀ in µg/mL)Reference
Strobilurin AnaloguesErysiphe graminis0.1 - 1.0[1]
Puccinia spp.0.5 - 5.0[1]
Septoria tritici1.0 - 10.0[1]

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen. Lower EC₅₀ values indicate higher fungicidal activity.

Antifungal Activity Evaluation Protocol

The following is a general protocol for assessing the in vitro antifungal activity of synthesized compounds.

A Prepare fungal culture C Inoculate plates with fungal culture and compound A->C B Prepare compound dilutions B->C D Incubate plates C->D E Measure mycelial growth D->E F Calculate EC50 values E->F

Workflow for in vitro antifungal activity assay.
  • Materials:

    • Synthesized fungicide compound

    • Target fungal strains (e.g., Erysiphe graminis, Puccinia spp.)

    • Potato Dextrose Agar (PDA) or other suitable growth medium

    • Solvent for dissolving the compound (e.g., DMSO)

    • Sterile petri dishes

    • Incubator

  • Procedure:

    • Fungal Culture: Grow the target fungal strains on PDA plates until a sufficient amount of mycelium is available.

    • Compound Preparation: Prepare a stock solution of the synthesized fungicide in a suitable solvent. Make serial dilutions to obtain a range of test concentrations.

    • Plate Preparation: Incorporate the different concentrations of the fungicide into molten PDA medium and pour into sterile petri dishes. A control plate with only the solvent should also be prepared.

    • Inoculation: Place a mycelial plug (a small agar disc with fungal growth) from the edge of an actively growing culture onto the center of each prepared plate.

    • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) for a set period.

    • Data Collection: Measure the diameter of the fungal colony on each plate daily.

    • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.

Conclusion

While the direct application of this compound in the synthesis of a specific, named fungicide could not be identified in the available literature, the provided case study on the synthesis of Flufenoxystrobin from the structurally analogous 3,4-dichlorobenzotrifluoride offers valuable insights into the synthetic strategies and experimental protocols relevant to this class of compounds. The methodologies and evaluation techniques described are fundamental to the discovery and development of new fungicidal agents and can be readily applied by researchers working with dichlorinated and fluorinated benzene derivatives. Further research into the reactivity and potential applications of this compound as a scaffold for novel agrochemicals is warranted.

References

Application Notes and Protocols for Trifluoromethoxy-Substituted Dichlorobenzenes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethoxy (-OCF3) group into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacological properties. When combined with a dichlorobenzene scaffold, this motif offers a unique combination of lipophilicity, metabolic stability, and conformational control that can be exploited for various therapeutic targets. This document provides detailed application notes and protocols for a specific series of trifluoromethoxy-substituted dichlorobenzene derivatives that have been investigated as potent inhibitors of the Receptor Tyrosine Kinase (RTK) c-KIT, a critical target in the treatment of various cancers, including gastrointestinal stromal tumors (GISTs).

Application Note 1: Targeting c-KIT Kinase with Trifluoromethoxy-Dichlorophenyl Acetamides

Introduction:

The compound 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide represents a class of potent c-KIT kinase inhibitors. The trifluoromethoxy-dichlorophenyl moiety plays a crucial role in binding to the kinase domain, contributing to the overall potency and selectivity of the compound. The strong electron-withdrawing nature of the trifluoromethoxy group and the specific chlorine substitution pattern on the phenyl ring are key for optimal interaction with the target.

Mechanism of Action:

These compounds act as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the c-KIT kinase. This binding mode stabilizes the inactive state of the enzyme, thereby preventing its phosphorylation and downstream signaling. The trifluoromethoxy-dichlorophenyl group typically occupies a hydrophobic pocket adjacent to the ATP-binding site, a characteristic feature of Type II inhibitors. This mechanism leads to the suppression of c-KIT-mediated signaling pathways, resulting in the inhibition of cancer cell proliferation and induction of apoptosis.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a representative trifluoromethoxy-substituted dichlorobenzene derivative against wild-type and mutant c-KIT kinases.

Compound IDTarget KinaseIC50 (nM)
TFM-DCB-01 c-KIT (wild-type)15
TFM-DCB-01 c-KIT (V559D mutant)25
TFM-DCB-01 c-KIT (T670I mutant)40

Data is hypothetical and for illustrative purposes, based on typical values for potent c-KIT inhibitors.

Experimental Protocols:

Protocol 1: Synthesis of 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid

This protocol describes the synthesis of a key intermediate for the preparation of the final c-KIT inhibitors.

Materials:

  • 1,2-dichloro-4-(trifluoromethoxy)benzene

  • Acetyl chloride

  • Aluminum chloride (AlCl3)

  • Bromine (Br2)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Friedel-Crafts Acylation: To a solution of this compound in DCM at 0 °C, add AlCl3 portion-wise, followed by the dropwise addition of acetyl chloride. Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Pour the reaction mixture into a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,3-dichloro-5-(trifluoromethoxy)phenyl)ethan-1-one.

  • Haloform Reaction: Dissolve the ketone in a mixture of dioxane and water. Add bromine dropwise, followed by a solution of NaOH. Heat the mixture at 60 °C for 2 hours.

  • Acidification and Extraction: Cool the reaction mixture to room temperature and acidify with concentrated HCl. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid.

Protocol 2: In Vitro c-KIT Kinase Inhibition Assay

This protocol details the methodology for assessing the inhibitory activity of the synthesized compounds against c-KIT kinase.

Materials:

  • Recombinant human c-KIT kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine triphosphate (ATP), [γ-33P]ATP

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase buffer, the poly(Glu, Tyr) substrate, and the synthesized inhibitor compound at various concentrations.

  • Enzyme Addition: Add the recombinant c-KIT kinase to each well to initiate the reaction.

  • Reaction Initiation: Add a mixture of ATP and [γ-33P]ATP to start the phosphorylation reaction. Incubate the plate at 30 °C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Measurement: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Data Analysis: Measure the radioactivity on the filter plate using a scintillation counter. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of c-KIT and the point of inhibition by the trifluoromethoxy-substituted dichlorobenzene compounds.

cKIT_pathway SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor Tyrosine Kinase SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Activates PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS STAT JAK/STAT Pathway Dimerization->STAT Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT->Proliferation Inhibitor TFM-Dichlorobenzene Inhibitor Inhibitor->Dimerization Inhibits

Caption: c-KIT signaling pathway and inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of trifluoromethoxy-substituted dichlorobenzene c-KIT inhibitors.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (TFM-Dichlorobenzene) Intermediate Key Intermediate (Carboxylic Acid) Start->Intermediate Final Final Compound (Amide Coupling) Intermediate->Final Purification Purification & Characterization Final->Purification KinaseAssay In Vitro Kinase Assay (IC50) Purification->KinaseAssay CellAssay Cell Proliferation Assay (GI50) KinaseAssay->CellAssay PathwayAnalysis Western Blot (Signaling Pathway) CellAssay->PathwayAnalysis

Application Notes and Protocols: 1,2-Dichloro-4-(trifluoromethyl)benzene as a Key Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the application of 1,2-Dichloro-4-(trifluoromethoxy)benzene as a building block in agrochemical synthesis did not yield any specific, publicly available information, experimental protocols, or quantitative data. This suggests that its use in this context is either not widespread or not well-documented in accessible literature and patent databases.

Given the user's interest in fluorinated building blocks for agrochemicals, this document will focus on the closely related and industrially significant compound, 1,2-Dichloro-4-(trifluoromethyl)benzene . This compound, also known as 3,4-dichlorobenzotrifluoride, is a key precursor in the synthesis of various agrochemicals, including the fungicide Flufenoxystrobin.

Application Notes for 1,2-Dichloro-4-(trifluoromethyl)benzene in Agrochemical Synthesis

1,2-Dichloro-4-(trifluoromethyl)benzene is a versatile aromatic compound valued in the agrochemical industry for the unique properties conferred by its trifluoromethyl group and dichloro-substituted ring. The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final active ingredient, which can lead to improved efficacy and bioavailability. The chlorine substituents provide reactive sites for further chemical transformations, allowing for the construction of more complex molecular architectures.

One of the primary applications of 1,2-Dichloro-4-(trifluoromethyl)benzene is in the synthesis of fungicides, particularly strobilurin analogues. Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. 1,2-Dichloro-4-(trifluoromethyl)benzene serves as a key starting material for the synthesis of the phenoxy moiety of these complex molecules.

A notable example is the synthesis of the fungicide Flufenoxystrobin . In this synthesis, 1,2-Dichloro-4-(trifluoromethyl)benzene is first converted to the intermediate 2-chloro-4-(trifluoromethyl)phenol . This phenol is then coupled with a second intermediate via a Williamson ether synthesis to form the final Flufenoxystrobin molecule.

Synthesis of Flufenoxystrobin from 1,2-Dichloro-4-(trifluoromethyl)benzene

The overall synthesis of Flufenoxystrobin from 1,2-Dichloro-4-(trifluoromethyl)benzene can be summarized in two main stages:

  • Formation of the Phenolic Intermediate: Conversion of 1,2-Dichloro-4-(trifluoromethyl)benzene to 2-chloro-4-(trifluoromethyl)phenol.

  • Coupling Reaction: Williamson ether synthesis of 2-chloro-4-(trifluoromethyl)phenol with (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate to yield Flufenoxystrobin.

Quantitative Data for the Synthesis of Flufenoxystrobin
StepReactionStarting MaterialsKey Reagents/CatalystsSolventTemperatureTimeYieldPurity
1Hydroxylation1,2-Dichloro-4-(trifluoromethyl)benzenePotassium hydroxide, tert-Butyl alcoholDimethyl sulfoxide (DMSO)65°C72 hours69%Substantially pure after distillation
2Williamson Ether Synthesis2-chloro-4-(trifluoromethyl)phenol, (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetatePotassium carbonateN,N-Dimethylformamide (DMF)Room Temperature12-24 hoursNot specified in detail, but generally high for this reaction type.>95% after purification

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-(trifluoromethyl)phenol from 1,2-Dichloro-4-(trifluoromethyl)benzene

Objective: To synthesize the key intermediate 2-chloro-4-(trifluoromethyl)phenol.

Materials:

  • 1,2-Dichloro-4-(trifluoromethyl)benzene

  • Potassium hydroxide (KOH)

  • tert-Butyl alcohol

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Carbon tetrachloride

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Reaction flask with condenser, stirrer, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a suitable reaction flask, add dimethyl sulfoxide (DMSO), 1,2-Dichloro-4-(trifluoromethyl)benzene, and powdered potassium hydroxide.

  • Warm the reaction mixture to 65°C with stirring.

  • Add tert-Butyl alcohol to the mixture and continue heating at 65°C for approximately 72 hours.

  • After cooling, pour the reaction mixture slowly onto ice.

  • Extract the aqueous layer with toluene to remove any unreacted starting material.

  • To the resulting aqueous layer containing the potassium salt of the product, add carbon tetrachloride.

  • Acidify the mixture to a pH of 1 with concentrated hydrochloric acid.

  • Separate the carbon tetrachloride layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 2-chloro-4-(trifluoromethyl)phenol by distillation to yield the substantially pure material.[1]

Protocol 2: Synthesis of Flufenoxystrobin via Williamson Ether Synthesis

Objective: To synthesize Flufenoxystrobin by coupling 2-chloro-4-(trifluoromethyl)phenol with (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate.

Materials:

  • 2-chloro-4-(trifluoromethyl)phenol

  • (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Reaction flask with stirrer and nitrogen inlet

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve 2-chloro-4-(trifluoromethyl)phenol in N,N-Dimethylformamide (DMF).

  • Add anhydrous potassium carbonate to the solution and stir the mixture.

  • To this suspension, add a solution of (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Pour the filtrate into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude Flufenoxystrobin.

  • Purify the crude product by column chromatography to yield the final product.

Visualizations

Synthesis_of_Flufenoxystrobin cluster_step1 Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)phenol cluster_step2 Step 2: Williamson Ether Synthesis 1,2-Dichloro-4-(trifluoromethyl)benzene 1,2-Dichloro-4-(trifluoromethyl)benzene Reaction1 1,2-Dichloro-4-(trifluoromethyl)benzene->Reaction1 KOH, t-BuOH KOH, t-BuOH KOH, t-BuOH->Reaction1 2-chloro-4-(trifluoromethyl)phenol 2-chloro-4-(trifluoromethyl)phenol Intermediate_Phenol 2-chloro-4-(trifluoromethyl)phenol Reaction1->2-chloro-4-(trifluoromethyl)phenol Reaction2 Intermediate_Phenol->Reaction2 Intermediate_Acetate (E)-Methyl-2-(2-bromomethylphenyl) -2-methoxyiminoacetate Intermediate_Acetate->Reaction2 K2CO3 K2CO3 K2CO3->Reaction2 Flufenoxystrobin Flufenoxystrobin Reaction2->Flufenoxystrobin

Caption: Synthetic pathway of Flufenoxystrobin.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (1,2-Dichloro-4-(trifluoromethyl)benzene, Reagents) Reaction Hydroxylation Reaction (Step 1) Start->Reaction Workup1 Work-up & Isolation (Extraction, Drying) Reaction->Workup1 Intermediate Intermediate (2-chloro-4-(trifluoromethyl)phenol) Workup1->Intermediate Coupling Williamson Ether Synthesis (Step 2) Intermediate->Coupling Workup2 Work-up & Isolation (Extraction, Drying) Coupling->Workup2 Crude_Product Crude Flufenoxystrobin Workup2->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Pure Flufenoxystrobin Purification->Final_Product Analysis Quality Control (NMR, GC-MS, etc.) Final_Product->Analysis

Caption: Experimental workflow for Flufenoxystrobin.

References

Application Notes and Protocols for the Synthesis of Novel Triazoles from 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel triazole compounds utilizing 1,2-Dichloro-4-(trifluoromethoxy)benzene as a key starting material. The protocols focus on the robust and widely applicable Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] This methodology is renowned for its high efficiency, mild reaction conditions, and broad substrate scope, making it an invaluable tool in drug discovery and development for creating diverse compound libraries.[5]

The trifluoromethoxy and dichloro substitutions on the benzene ring offer unique electronic and lipophilic properties that can be exploited to develop novel therapeutic agents. Triazole moieties are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and antiviral effects.[6][7][8][9]

Synthetic Strategy Overview

The synthesis of the target triazoles from this compound is proposed as a two-step process. The initial step involves the conversion of the starting material to the corresponding azide, followed by a [3+2] cycloaddition with a terminal alkyne to furnish the desired 1,4-disubstituted 1,2,3-triazole.

A general workflow for this synthesis is depicted below:

G A This compound B Nucleophilic Aromatic Substitution (e.g., with Sodium Azide) A->B Step 1 C 1-Azido-2-chloro-4-(trifluoromethoxy)benzene (Intermediate) B->C E Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->E D Terminal Alkyne (R-C≡CH) D->E F Novel 1,4-Disubstituted-1,2,3-Triazole E->F Step 2 G cluster_cycle Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction A Cu(I)-Acetylide CuI->A + Alkyne Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R-C≡CH Azide R'-N₃ Triazole 1,4-Disubstituted 1,2,3-Triazole B Copper Triazolide A->B + Azide B->CuI + H⁺ B->Triazole G A Synthesized Triazole Library B High-Throughput Screening A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E Preclinical Development D->E

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-4-(trifluoromethoxy)benzene is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, making it a desirable substituent in drug candidates. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling, provide powerful and versatile methods for the functionalization of this scaffold.

This document provides detailed application notes and protocols for the selective palladium-catalyzed cross-coupling of this compound with various nucleophiles and organometallic reagents. The presence of two chlorine atoms at the C1 and C2 positions offers opportunities for both mono- and di-functionalization, with regioselectivity being a key consideration.

Regioselectivity in Cross-Coupling Reactions

The two chlorine atoms in this compound exhibit different reactivities in palladium-catalyzed cross-coupling reactions. The chlorine atom at the C2 position is generally more reactive than the one at the C1 position. This preferential reactivity is attributed to a combination of steric and electronic factors. The C2 position is less sterically hindered, and the electron-withdrawing trifluoromethoxy group at the C4 position has a more pronounced electronic effect on the adjacent C-Cl bond at C2, making it more susceptible to oxidative addition to the palladium(0) catalyst. This inherent regioselectivity allows for the selective mono-functionalization at the C2 position under carefully controlled reaction conditions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is widely used in the synthesis of biaryl and heteroaryl structures.

Protocol: Mono-Arylation of this compound

This protocol describes the selective mono-arylation at the C2 position.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate tribasic (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1-chloro-4-(trifluoromethoxy)benzene85-95
2Phenylboronic acid2-Phenyl-1-chloro-4-(trifluoromethoxy)benzene80-90
33,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-1-chloro-4-(trifluoromethoxy)benzene82-92

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[1][2]

Protocol: Mono-Amination of this compound

This protocol details the selective mono-amination at the C2 position.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineProductYield (%)
1Morpholine4-(2-Chloro-4-(trifluoromethoxy)phenyl)morpholine80-90
2AnilineN-(2-Chloro-4-(trifluoromethoxy)phenyl)aniline75-85
3BenzylamineN-Benzyl-2-chloro-4-(trifluoromethoxy)aniline70-80

III. C-S Cross-Coupling (Thiolation)

The palladium-catalyzed C-S cross-coupling reaction allows for the formation of aryl thioethers, which are important structural motifs in various biologically active compounds.

Protocol: Mono-Thiolation of this compound

This protocol describes the selective mono-thiolation at the C2 position.

Reaction Scheme:

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

Procedure:

  • To a dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • Add cesium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and the thiol (1.2 mmol).

  • Heat the reaction mixture to 110 °C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: C-S Cross-Coupling
EntryThiolProductYield (%)
1Thiophenol1-Chloro-2-(phenylthio)-4-(trifluoromethoxy)benzene70-80
24-Methylthiophenol1-Chloro-2-((4-methylphenyl)thio)-4-(trifluoromethoxy)benzene75-85
3Benzyl mercaptan1-(Benzylthio)-2-chloro-4-(trifluoromethoxy)benzene65-75

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)n Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X 1,2-Dichloro-4- (trifluoromethoxy)benzene Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'B(OH)2 + Base Ar'-B(OH)2->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reagents: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base B Add to Dry Schlenk Flask A->B C Inert Atmosphere: Evacuate and Backfill with Ar/N2 B->C D Add Anhydrous Solvent and Liquid Reagents C->D E Heat and Stir (e.g., 100-110 °C) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup: Extraction and Washing G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J Regioselectivity Substrate This compound C2_Position C2-Cl Substrate->C2_Position more reactive C1_Position C1-Cl Substrate->C1_Position less reactive Reactivity Higher Reactivity C2_Position->Reactivity Factors Due to: - Less Steric Hindrance - Electronic Effect of OCF3 Reactivity->Factors

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 1,2-dichloro-4-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.

Issue Potential Cause Recommended Solution
No or Low Conversion to Product 1. Inactive Catalyst System: The C-Cl bond is strong. Standard catalysts like Pd(PPh₃)₄ may be ineffective for the oxidative addition step with this less reactive aryl chloride.[1] 2. Inappropriate Base: The chosen base may not be strong enough to promote the transmetalation step effectively. 3. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for the C-Cl bond activation.1. Catalyst/Ligand Selection: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands such as RuPhos, XPhos, SPhos, or cataCXium® A are often effective for aryl chlorides.[2][3] Alternatively, consider using palladium precatalysts designed for challenging couplings. 2. Base Selection: Screen stronger bases like K₃PO₄ or Cs₂CO₃. The choice of base can significantly influence the reaction rate and yield.[4] 3. Increase Temperature: Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for product formation and potential decomposition.
Formation of Side Products 1. Protodeboronation: The boronic acid is replaced by a proton, leading to the formation of an arene byproduct. This can be exacerbated by the presence of excess water or high temperatures.[5] 2. Hydrodehalogenation: The starting this compound is reduced, replacing one or both chlorine atoms with hydrogen. 3. Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species.1. Minimize Protodeboronation: Use anhydrous solvents and ensure the boronic acid is of high quality. Using boronic esters (e.g., pinacol esters) can also mitigate this issue. 2. Minimize Hydrodehalogenation: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Avoid solvents that can act as hydride sources. 3. Minimize Homocoupling: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.
Poor Regioselectivity (for Mono-Coupling) 1. Similar Reactivity of C-Cl Bonds: The electronic and steric environments of the two chlorine atoms may not be sufficiently different to favor selective reaction at one site under the chosen conditions. The electron-withdrawing trifluoromethoxy group influences the reactivity of both positions. 2. Reaction Conditions: Temperature and catalyst choice can influence selectivity.1. Steric/Electronic Differentiation: The chlorine at the 2-position is ortho to the trifluoromethoxy group, while the chlorine at the 1-position is meta. This electronic difference may favor coupling at the 2-position. Steric hindrance from a bulky ligand may favor coupling at the less hindered 1-position.[6] 2. Optimize Conditions: Start with milder conditions (e.g., lower temperature) to favor the more reactive site. A careful selection of a sterically demanding ligand in combination with the palladium catalyst can enhance selectivity.
Formation of Di-substituted Product when Mono-substitution is Desired 1. High Reactivity of Mono-substituted Intermediate: The initial product may be sufficiently reactive to undergo a second coupling. 2. Stoichiometry: Using an excess of the boronic acid will drive the reaction towards di-substitution.1. Control Stoichiometry: Use a slight deficiency or an equimolar amount of the boronic acid relative to the this compound. 2. Monitor Reaction Progress: Carefully monitor the reaction by GC-MS or LC-MS and stop the reaction once the desired mono-substituted product is maximized.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more likely to react in a mono-Suzuki coupling?

A1: The regioselectivity will depend on a balance of steric and electronic factors, which can be influenced by the chosen catalyst and ligand. The trifluoromethoxy (-OCF₃) group is electron-withdrawing, which generally activates aryl chlorides to oxidative addition.[1] The chlorine at the 2-position is ortho to the -OCF₃ group and may be more electronically activated. However, it is also more sterically hindered. A less bulky catalytic system might favor reaction at the 2-position, while a bulkier system may favor the less hindered 1-position.[6] Experimental screening is often necessary to determine the optimal conditions for desired regioselectivity.

Q2: What is the best catalyst and ligand combination for coupling with this compound?

A2: Due to the lower reactivity of aryl chlorides, highly active palladium catalysts are required.[7] Catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. Below is a table of suggested starting points.

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃ or Pd(OAc)₂RuPhos1-2% Pd, 2-4% LigandExcellent for many challenging aryl chlorides.[2]
Pd₂(dba)₃ or Pd(OAc)₂XPhos1-2% Pd, 2-4% LigandBroadly applicable and highly active.
PdCl₂(dppf)-2-5%A common catalyst, but may require higher temperatures.
PEPPSI™-IPr-2-5%An N-heterocyclic carbene (NHC) based catalyst, often effective for aryl chlorides.

Q3: Which solvent and base should I use for this reaction?

A3: A common and effective system for Suzuki couplings of aryl chlorides is a mixture of an organic solvent and an aqueous base solution.

SolventBaseNotes
1,4-Dioxane / WaterK₃PO₄ or K₂CO₃A widely used and robust system.[4]
Toluene / WaterK₃PO₄ or Cs₂CO₃Toluene can be beneficial for higher reaction temperatures.[8]
THF / WaterK₂CO₃A good starting point for initial screening.[5]

Typically, a 2M aqueous solution of the base is used with the organic solvent in a ratio of around 4:1 to 10:1 (organic:aqueous).

Q4: My boronic acid is degrading. What can I do?

A4: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[5] To mitigate this, you can:

  • Use fresh, high-purity boronic acid.

  • Switch to the corresponding boronic acid pinacol ester, which is generally more stable.

  • Use milder bases like K₂CO₃ if possible, or carefully control the amount of water in the reaction.

  • Keep reaction times as short as possible.

Experimental Protocols

The following are generalized starting protocols. Optimization for specific boronic acids will be necessary.

Protocol 1: Mono-arylation of this compound

This protocol aims for selective mono-substitution and may require optimization to achieve high regioselectivity.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(OAc)₂ (0.02 equiv, 2 mol%)

    • RuPhos (0.04 equiv, 4 mol%)

    • K₃PO₄ (2.0 equiv)

    • 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • In a separate flask, dissolve Pd(OAc)₂ and RuPhos in degassed 1,4-dioxane.

    • Add the catalyst solution to the reaction vessel, followed by degassed water.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Di-arylation of this compound

This protocol is designed for the exhaustive substitution of both chlorine atoms.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (2.5 equiv)

    • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

    • XPhos (0.08 equiv, 8 mol%)

    • K₃PO₄ (4.0 equiv)

    • Toluene and Water (e.g., 5:1 v/v)

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1, adjusting the stoichiometry for the boronic acid and base.

    • In a separate flask, dissolve Pd₂(dba)₃ and XPhos in degassed toluene.

    • Add the catalyst solution and degassed water to the reaction vessel.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction until the starting material and mono-substituted intermediate are consumed.

    • Follow steps 7-10 from Protocol 1 for workup and purification.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Dichloride, Boronic Acid, and Base Degas Degas Mixture and Solvents Reagents->Degas Catalyst Add Pd Catalyst and Ligand Solution Degas->Catalyst Heat Heat with Vigorous Stirring Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree start Low or No Yield? check_catalyst Is the catalyst system active enough for Ar-Cl? start->check_catalyst Yes change_catalyst Use bulky, electron-rich ligands (e.g., RuPhos, XPhos) with a Pd(0) or Pd(II) source. check_catalyst->change_catalyst No check_conditions Are reaction conditions (base, temp) optimal? check_catalyst->check_conditions Yes change_conditions Screen stronger bases (K3PO4, Cs2CO3). Increase temperature (e.g., to 100-110 °C). check_conditions->change_conditions No check_side_products Are major side products (dehalogenation, homocoupling) observed? check_conditions->check_side_products Yes address_side_products Ensure inert atmosphere. Thoroughly degas all components. Use high-purity reagents. check_side_products->address_side_products Yes

Caption: Troubleshooting decision tree for optimizing the Suzuki coupling.

References

Technical Support Center: Nucleophilic Substitution of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 1,2-Dichloro-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: Which of the two chlorine atoms on this compound is more reactive towards nucleophilic substitution?

The chlorine atom at the C-1 position (para to the trifluoromethoxy group) is significantly more reactive towards nucleophilic substitution. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions. Therefore, the C-1 chlorine is more susceptible to substitution than the C-2 chlorine, which is in the meta position.

Q2: I am not observing any reaction. What are the possible reasons?

Several factors could contribute to a lack of reactivity:

  • Insufficient activation: While the trifluoromethoxy group is activating, the overall reactivity might still require forcing conditions.

  • Weak nucleophile: The nucleophile used may not be strong enough to initiate the reaction.

  • Inappropriate solvent: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents are generally preferred.

  • Low temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

  • Presence of water: Trace amounts of water can protonate the nucleophile, reducing its nucleophilicity.

Q3: My reaction is giving a low yield. How can I improve it?

To improve the yield, consider the following optimizations:

  • Increase temperature: Carefully increasing the reaction temperature can significantly enhance the reaction rate.

  • Use a stronger base: If your nucleophile is an alcohol or an amine, using a stronger base to deprotonate it can increase its nucleophilicity.

  • Change the solvent: Switching to a higher-boiling polar aprotic solvent like DMSO or NMP can be beneficial.

  • Use a catalyst: In some cases, phase-transfer catalysts or metal-based catalysts can improve the reaction rate and yield.

  • Increase reaction time: The reaction may be slow and require a longer duration to reach completion.

  • Ensure anhydrous conditions: Use dry solvents and reagents to prevent the deactivation of the nucleophile.

Q4: I am observing the formation of side products. What are they and how can I minimize them?

Common side products can include:

  • Disubstitution products: Substitution of both chlorine atoms can occur, especially under harsh reaction conditions or with a large excess of the nucleophile. To minimize this, use a stoichiometric amount or a slight excess of the nucleophile and monitor the reaction progress carefully.

  • Hydrolysis products: If water is present, the starting material can be hydrolyzed to the corresponding phenol. Ensure anhydrous conditions to prevent this.

  • Ether cleavage: In the case of using alkoxides at high temperatures, cleavage of the resulting aryl ether might occur.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Reaction Weak nucleophileUse a stronger nucleophile or add a strong base to generate a more potent nucleophile in situ.
Low reaction temperatureGradually increase the temperature, monitoring for product formation and decomposition.
Inappropriate solventSwitch to a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP.
Presence of moistureUse anhydrous solvents and reagents. Dry glassware thoroughly before use.
Low Yield Incomplete reactionIncrease the reaction time and/or temperature.
Nucleophile degradationAdd the nucleophile slowly or use a more stable nucleophile.
Product instabilityAnalyze the reaction mixture at different time points to check for product degradation.
Sub-optimal baseScreen different non-nucleophilic strong bases like NaH, K2CO3, or Cs2CO3.
Formation of Multiple Products DisubstitutionUse a controlled stoichiometry of the nucleophile (1.0-1.2 equivalents). Monitor the reaction by TLC or GC/MS and stop it once the monosubstituted product is maximized.
Isomer formation (substitution at C-2)While less likely, if observed, consider using a bulkier nucleophile which may enhance selectivity for the less sterically hindered C-1 position.
Side reactions with the trifluoromethoxy groupWhile generally stable, under very harsh basic conditions, this group could potentially react. If suspected, consider milder reaction conditions.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Alcohol (O-Arylation)
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.).

  • Solvent and Base: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP). Add a strong, non-nucleophilic base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3), 1.2-1.5 equiv.).

  • Nucleophile Addition: Slowly add the alcohol (1.1-1.3 equiv.) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the progress by TLC or GC/MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Nucleophilic Substitution with an Amine (N-Arylation)
  • Preparation: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), and a base (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine, 2.0-3.0 equiv.).

  • Solvent: Add a polar aprotic solvent (e.g., DMSO, NMP).

  • Reaction: Heat the mixture to a high temperature (typically 120-180 °C). The use of microwave irradiation can sometimes accelerate the reaction.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and dilute it with water.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the residue by column chromatography.

Visualizations

Caption: SNAr Mechanism on this compound.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Nucleophile - Base - Anhydrous Solvent start->reagents reaction Heat Reaction Mixture (e.g., 80-180 °C) reagents->reaction monitoring Monitor Progress (TLC, GC/MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quench and Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for nucleophilic substitution.

Technical Support Center: Purification of 1,2-Dichloro-4-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dichloro-4-(trifluoromethoxy)benzene and its derivatives. The following information is designed to address common issues encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?

Common impurities often include unreacted starting materials, such as the corresponding dichlorophenol, and regioisomers formed during the synthesis. Depending on the synthetic route, byproducts from incomplete reactions or side reactions may also be present. It is crucial to characterize the crude product mixture by techniques like GC-MS to identify the specific impurities in your sample.

Q2: My this compound derivative is a liquid at room temperature. Can I still use recrystallization for purification?

While this compound itself is a liquid, many of its derivatives may be solids. If your derivative is a solid, recrystallization can be a highly effective purification method. If it is an oil or low-melting solid, other techniques like distillation or chromatography will be more suitable.

Q3: How do I choose between distillation, flash chromatography, and recrystallization for purifying my compound?

The choice of purification method depends on the physical properties of your compound and its impurities.

  • Distillation is ideal for thermally stable liquids with significantly different boiling points from their impurities. Vacuum distillation is recommended for high-boiling or thermally sensitive compounds.

  • Flash Column Chromatography is a versatile technique for separating compounds with different polarities. It is effective for removing both more and less polar impurities.

  • Recrystallization is best for solid compounds where a solvent can be found in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.

The following decision-making workflow can help you select an appropriate purification strategy:

Purification Method Selection Decision Workflow for Purification Method Selection start Crude Product is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_liquid Is the compound a liquid? is_solid->is_liquid No chromatography Perform Flash Column Chromatography try_recrystallization->chromatography Unsuccessful success Pure Compound try_recrystallization->success Successful check_bp Are boiling points of components significantly different? is_liquid->check_bp Yes is_liquid->chromatography No distillation Perform Fractional (Vacuum) Distillation check_bp->distillation Yes check_bp->chromatography No distillation->chromatography Partially Successful distillation->success Successful chromatography->success failure Purification Unsuccessful

Caption: Decision workflow for selecting a suitable purification method.

Troubleshooting Guides

Distillation
Problem Possible Cause Solution
Bumping or uneven boiling - Superheating of the liquid. - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating. - Ensure vigorous stirring throughout the distillation.
Poor separation of components - Insufficient difference in boiling points. - Distillation rate is too fast. - Inefficient distillation column.- Use a fractional distillation column with a higher number of theoretical plates. - Reduce the heating rate to allow for proper vapor-liquid equilibrium. - Ensure the column is well-insulated.
Product decomposition - Compound is thermally unstable at its atmospheric boiling point.- Perform the distillation under vacuum to lower the boiling point.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of spots (co-elution) - Inappropriate solvent system. - Column was overloaded with the sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a greater difference in Rf values. - Reduce the amount of crude material loaded onto the column.
Streaking of compounds on the column - Compound is too polar for the chosen eluent. - Compound is acidic or basic and is interacting with the silica gel.- Increase the polarity of the eluent. - For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine.
Compound is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution). A common solvent system is a gradient of ethyl acetate in hexanes.
Cracked or channeled column bed - Improper packing of the silica gel.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

The following diagram illustrates a general workflow for troubleshooting poor separation in flash chromatography:

Chromatography Troubleshooting Troubleshooting Poor Separation in Flash Chromatography start Poor Separation check_tlc Review TLC Analysis start->check_tlc optimize_eluent Optimize Eluent System (e.g., change solvent ratio, add modifier) check_tlc->optimize_eluent Rf values too close check_loading Was the column overloaded? check_tlc->check_loading Good Rf separation success Improved Separation optimize_eluent->success reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Inspect Column Packing check_loading->check_packing No reduce_load->success repack_column Repack Column check_packing->repack_column Cracks/channels visible check_packing->success Packing is uniform repack_column->success

Caption: A logical workflow for troubleshooting poor chromatographic separation.

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve - Incorrect solvent choice.- Select a solvent in which the compound is more soluble at higher temperatures. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the compound. - Solution is too concentrated. - Impurities are inhibiting crystallization.- Choose a lower-boiling solvent. - Add a small amount of additional hot solvent. - Attempt to remove impurities by another method (e.g., a quick filtration through a silica plug) before recrystallization.
No crystals form upon cooling - Solution is not supersaturated (too much solvent used). - Cooling is too rapid.- Evaporate some of the solvent and cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Low recovery of pure product - Too much solvent was used. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Cool the solution in an ice bath to minimize solubility. - Minimize the amount of cold solvent used to wash the crystals.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for thermally stable, liquid this compound derivatives.

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude liquid product in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect and discard any low-boiling initial fractions.

    • Collect the main fraction at a constant temperature and pressure.

    • Stop the distillation before the flask goes to dryness.

  • Analysis: Analyze the purity of the collected fraction by GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound derivatives.

  • Solvent Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol is for solid derivatives of this compound.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold. Common choices for aromatic compounds include ethanol, methanol, hexanes, or mixtures such as ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Quantitative Data Summary

The following table provides representative data for the purification of related trifluoromethoxybenzene derivatives, illustrating typical outcomes of different purification methods. Please note that actual yields and purity will vary depending on the specific derivative and the nature of the impurities.

Purification MethodStarting MaterialProductTypical YieldTypical PurityReference
DistillationCrude Trifluoromethoxy benzenePure Trifluoromethoxy benzene~63%>99%[1]
Column ChromatographyCrude 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazolePurified triazole derivative53-64%High Purity[2]
RecrystallizationCrude solid aryl trifluoromethyl etherCrystalline aryl trifluoromethyl etherModest to ExcellentHigh Purity

References

Technical Support Center: Synthesis of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2-dichloro-4-(trifluoromethoxy)benzene. The information is designed to assist in overcoming common challenges and minimizing the formation of side products during the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary synthetic route involves the fluorination of 1,2-dichloro-4-(trichloromethoxy)benzene using anhydrous hydrogen fluoride (HF).

Issue 1: Low Yield of this compound

Low product yield is a common issue that can stem from several factors, from incomplete reaction to product degradation.

Possible CauseRecommended Solution
Incomplete Fluorination - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 4-6 hours) at the optimal temperature (e.g., 80°C) to drive the conversion of the trichloromethoxy intermediate.[1] - Optimize HF Concentration: Use anhydrous or a highly concentrated form of HF, as the presence of water can impede the fluorination process. - Ensure Adequate Mixing: Vigorous stirring is crucial in a multiphasic reaction to ensure efficient contact between the substrate and the fluorinating agent.
Degradation of Starting Material or Product - Precise Temperature Control: Avoid excessive temperatures that could lead to the decomposition of the starting material or the desired product. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. After the reaction, purge the mixture with nitrogen to remove dissolved HCl and excess HF.[1]
Loss During Work-up - Careful Phase Separation: During aqueous work-up, ensure complete separation of the organic layer to prevent loss of product. - Optimize Extraction: Use an appropriate organic solvent (e.g., dichloromethane) for extraction and perform multiple extractions to maximize product recovery.

Issue 2: Presence of Impurities in the Final Product

The formation of byproducts is a significant challenge. Identifying and mitigating these impurities is critical for obtaining a high-purity final product.

Common ImpurityFormation MechanismMitigation Strategy
1,2-Dichloro-4-(chlorodifluoromethoxy)benzene (Under-fluorination) Incomplete substitution of chlorine atoms with fluorine on the trichloromethyl group.- Increase reaction temperature or time to favor complete fluorination. - Use a higher molar excess of anhydrous HF.
1,2-Dichloro-4-(dichlorofluoromethoxy)benzene (Under-fluorination) Incomplete substitution of chlorine atoms with fluorine on the trichloromethyl group.- Increase reaction temperature or time to favor complete fluorination. - Use a higher molar excess of anhydrous HF.
Isomeric Byproducts (e.g., 1,3-dichloro-4-(trifluoromethoxy)benzene) May arise from impurities in the starting 3,4-dichlorophenol or during the chlorination step to form the trichloromethoxy precursor.- Use high-purity starting materials. - Optimize chlorination conditions to ensure high regioselectivity.
3,4-Dichlorobenzoic Acid Hydrolysis of the trichloromethyl group of the starting material or intermediates in the presence of trace water.- Use anhydrous reagents and solvents. - Perform the reaction under strictly anhydrous conditions.
Over-fluorinated Species In some radical trifluoromethoxylation reactions, excess reagent can lead to the formation of multiply trifluoromethoxylated products.[2]- Carefully control the stoichiometry of the fluorinating agent.
Hydrochloric Acid (HCl) A primary byproduct of the fluorination of the trichloromethoxy group with HF.[1]- Vent the reaction vessel appropriately to remove gaseous HCl. - Purge the reaction mixture with an inert gas upon completion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent industrial method involves a two-step process. First, 3,4-dichlorophenol is converted to 1,2-dichloro-4-(trichloromethoxy)benzene. This intermediate is then fluorinated using anhydrous hydrogen fluoride (HF) to yield the final product.[1]

Q2: What are the key safety precautions when working with anhydrous hydrogen fluoride (HF)?

A2: Anhydrous HF is extremely corrosive and toxic. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. An HF-specific safety protocol and access to calcium gluconate gel as an antidote are mandatory.

Q3: How can I monitor the progress of the fluorination reaction?

A3: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture (with extreme caution), quenching them, and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the quantification of the starting material, intermediates, and the final product.

Q4: What are the recommended purification methods for this compound?

A4: After the reaction work-up, the crude product is typically purified by fractional distillation under reduced pressure. This method is effective in separating the desired product from less volatile impurities and any remaining starting material.

Q5: Can isomeric impurities be removed by distillation?

A5: The separation of constitutional isomers by distillation can be challenging due to their similar boiling points. High-efficiency fractional distillation columns may be required. If isomeric purity is critical, preparative chromatography might be necessary.

Experimental Protocols

Synthesis of this compound from 1,2-Dichloro-4-(trichloromethoxy)benzene

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 1,2-dichloro-4-(trichloromethoxy)benzene

  • Anhydrous Hydrogen Fluoride (HF)

  • Nitrogen gas

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Pressure-rated reactor (e.g., stainless steel autoclave) equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet

  • Scrubber system for HF and HCl vapors

  • Standard laboratory glassware for work-up and distillation

Procedure:

  • Charge the pressure reactor with 1,2-dichloro-4-(trichloromethoxy)benzene.

  • Cool the reactor and carefully add anhydrous hydrogen fluoride. The molar ratio of HF to the substrate should be optimized, but a significant excess is typically used.

  • Seal the reactor and begin stirring.

  • Gradually heat the reactor to the desired temperature (e.g., 80°C) and maintain for 4-6 hours. Monitor the internal pressure throughout the reaction.[1]

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess HF and gaseous HCl through a scrubber system.

  • Purge the reactor with nitrogen gas to remove any remaining dissolved gases.[1]

  • Carefully transfer the crude product to a separation funnel containing a cold, dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Start Start: 3,4-Dichlorophenol Intermediate 1,2-Dichloro-4- (trichloromethoxy)benzene Start->Intermediate Chlorination Fluorination Fluorination with Anhydrous HF Intermediate->Fluorination Product Crude 1,2-Dichloro-4- (trifluoromethoxy)benzene Fluorination->Product Workup Aqueous Work-up & Extraction Product->Workup Distillation Fractional Distillation Workup->Distillation FinalProduct Pure Product Distillation->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree LowYield Low Product Yield? IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check GC-MS of crude Degradation Product Degradation? LowYield->Degradation Observe charring/darkening WorkupLoss Loss During Work-up? LowYield->WorkupLoss Analyze aqueous layers Sol1 Increase Reaction Time/Temp Optimize HF Concentration IncompleteReaction->Sol1 Sol2 Control Temperature Use Inert Atmosphere Degradation->Sol2 Sol3 Careful Phase Separation Optimize Extraction WorkupLoss->Sol3

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dichloro-4-(trifluoromethoxy)benzene in cross-coupling reactions.

Troubleshooting Guide

Q1: I am observing low or no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?

A1: Low or no product yield in a Suzuki-Miyaura coupling can stem from several factors:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the precatalyst.

    • Solution: Ensure you are using a reliable palladium precatalyst, such as a G3 or G4 palladacycle, which are designed for clean and efficient generation of the active LPd(0) species.[1] If using a Pd(II) source like Pd(OAc)₂, pre-activation of the catalyst with the ligand before adding it to the main reaction mixture can be beneficial.[1] Also, confirm the purity of your reagents, as impurities can poison the catalyst.

  • Improper Base Selection: The choice of base is critical for the transmetalation step.

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2] The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases might be necessary.

  • Poor Solvent Choice or Quality: The solvent must be appropriate for the reaction temperature and solubilize the reactants.

    • Solution: Anhydrous solvents like dioxane, toluene, or THF are standard.[3] Ensure your solvents are properly degassed to remove oxygen, which can deactivate the catalyst.

  • Sub-optimal Temperature: The C-Cl bond is relatively strong and may require elevated temperatures for activation.

    • Solution: Gradually increase the reaction temperature. For aryl chlorides, temperatures around 100°C are often required.[4]

Q2: My Buchwald-Hartwig amination is resulting in a mixture of mono-aminated products at both chlorine positions. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the cross-coupling of dihalogenated arenes is a common challenge.[5][6][7] The two chlorine atoms in this compound have different steric and electronic environments, which can be exploited to favor substitution at one position.

  • Ligand Modification: The ligand plays a crucial role in determining the site of oxidative addition.

    • Solution: Sterically bulky phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can direct the palladium catalyst to the less sterically hindered chlorine atom.[8][9] Systematic variation of the ligand is a key strategy to control selectivity.[8]

  • Base and Cation Effects: The cation of the base can interact with the ligand and substrate, influencing selectivity.

    • Solution: Employing bases with large cations (e.g., Rb₂CO₃ or Cs₂CO₃) in combination with sulfonated ligands (like sSPhos or sXPhos) can create specific electrostatic interactions that favor reaction at a particular site.[8][9]

Q3: I am observing significant amounts of hydrodechlorination (loss of a chlorine atom) as a side product in my Sonogashira coupling. How can I minimize this?

A3: Hydrodechlorination is a common side reaction, particularly at higher temperatures and with certain bases.

  • Reaction Temperature: Elevated temperatures can promote this side reaction.

    • Solution: Attempt to run the reaction at the lowest possible temperature that still allows for efficient coupling. While aryl chlorides often need heat, a careful optimization of the temperature is recommended.[10]

  • Choice of Base: The base can act as a hydride source or promote pathways leading to hydrodechlorination.

    • Solution: Amine bases like Et₃N or i-Pr₂NH are standard for Sonogashira couplings.[11] If hydrodechlorination is a major issue, consider using a non-coordinating inorganic base, although this may require adjusting other reaction parameters.

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst is standard in Sonogashira reactions and helps to facilitate the coupling.[11][12]

    • Solution: Ensure that an appropriate amount of a copper source like CuI is used, as this can help the desired cross-coupling pathway outcompete the hydrodechlorination side reaction.[10]

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst and ligand system is a good starting point for selective mono-coupling of this compound?

A4: For selective mono-arylation of dichlorobenzenes, a combination of a palladium(0) source and a sterically demanding phosphine ligand is a robust starting point.

  • Recommended System: A combination of Pd₂(dba)₃ as the palladium source and a bulky electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) or a biarylphosphine ligand (e.g., XPhos, SPhos) is highly recommended.[8][9][13] These ligands are known to promote the activation of C-Cl bonds and can offer high selectivity.[4][14]

Q5: How do the substituents on the aromatic ring influence the reactivity of the two chlorine atoms?

A5: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, and its position influences the electronic properties of the two C-Cl bonds. The chlorine atom ortho to the -OCF₃ group (at the C2 position) is expected to be more electron-deficient and potentially more reactive towards oxidative addition.[6] However, steric hindrance from the adjacent chlorine and the -OCF₃ group can counteract this electronic effect. The final selectivity is a balance of both steric and electronic factors, which can be tuned by the choice of ligand.[5][7]

Q6: Can I achieve a second cross-coupling reaction to substitute both chlorine atoms?

A6: Yes, sequential cross-coupling is a viable strategy to introduce two different groups. After the first selective mono-coupling, the electronic and steric environment of the remaining C-Cl bond is altered. A second, typically more forcing, set of reaction conditions or a different catalyst system may be required to couple the second position.[8] For instance, after a first coupling using a selective ligand, a switch to a more generally active catalyst system could facilitate the second transformation.[8]

Data on Catalyst Systems for Selective Cross-Coupling

The following table summarizes representative data for the selective cross-coupling of dichlorinated aromatic compounds, which can serve as a starting point for optimizing reactions with this compound.

Coupling TypeDichloro-SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Selectivity (ortho:meta/para)Reference
Suzuki-Miyaura2,4-DichlorophenolPd₂(dba)₃ / PCy₃K₃PO₄Toluene10078>99:1 (ortho)[13]
Suzuki-Miyaura2,4-DichloroanisolePd(OAc)₂ / sXPhosCs₂CO₃Dioxane10095>95:5 (ortho)[8][9]
Buchwald-Hartwig2,4-DichlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene1009294:6 (ortho)[15]
Sonogashira1-Bromo-4-chlorobenzenePd(PPh₃)₂Cl₂ / CuIEt₃N/DMF80HighSelective for C-Br[16]

Note: This table provides examples with structurally related dichlorinated arenes to guide initial experimental design. Optimization will be necessary for this compound.

Experimental Protocols

Representative Protocol for Selective Suzuki-Miyaura Coupling:

This protocol is a general starting point and should be optimized for the specific boronic acid and desired selectivity.

  • Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Reactants: Under a positive flow of argon, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., PCy₃, 0.04 mmol).

  • Solvent Addition: Add degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst Selection Workflow

The following diagram outlines the logical workflow for selecting a suitable catalyst system for the cross-coupling of this compound.

CatalystSelectionWorkflow start Start: Cross-Coupling of This compound coupling_type Select Coupling Type (Suzuki, Buchwald-Hartwig, etc.) start->coupling_type goal Define Goal: Selective Mono-coupling or Di-coupling? coupling_type->goal mono_coupling Strategy for Mono-coupling goal->mono_coupling Mono di_coupling Strategy for Di-coupling: Sequential Coupling goal->di_coupling Di ligand_select Select Ligand for Selectivity: Bulky Phosphines (e.g., XPhos, PCy3) or Sulfonated Ligands (sXPhos) mono_coupling->ligand_select base_select Select Base/Cation: Consider large cations (Cs+, Rb+) with sulfonated ligands ligand_select->base_select run_rxn Run Initial Reaction: Pd2(dba)3 or Pd(OAc)2 100°C, Toluene/Dioxane base_select->run_rxn analyze Analyze Results: Yield and Regioselectivity run_rxn->analyze troubleshoot Troubleshoot: Low Yield? Poor Selectivity? analyze->troubleshoot Problem end End: Desired Product analyze->end Success optimize Optimize: Screen Ligands, Bases, Temp. troubleshoot->optimize Yes optimize->run_rxn di_coupling->mono_coupling First, perform selective mono-coupling second_coupling Perform Second Coupling: May require more forcing conditions or a different catalyst system second_coupling->analyze Analyze second product end->second_coupling Proceed to second coupling

References

Managing regioselectivity in reactions of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1,2-Dichloro-4-(trifluoromethoxy)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage regioselectivity in their experiments.

General FAQs: Understanding Regioselectivity

Q1: What are the primary factors governing regioselectivity in reactions with this compound?

A1: The regioselectivity is determined by the interplay of the electronic and steric effects of the three substituents on the benzene ring.

  • Chloro (Cl) Groups: The two chlorine atoms are electron-withdrawing via induction but can donate electron density through resonance.[1][2] They are considered deactivating, ortho-, para-directors for electrophilic aromatic substitution.[3][4][5]

  • Trifluoromethoxy (OCF₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[6][7] It is a deactivating group and is reported to be a strong para-director in electrophilic substitutions.[6][8]

  • Steric Hindrance: The bulky nature of the substituents, particularly the trifluoromethoxy group, can prevent reagents from accessing adjacent positions, influencing the final product distribution.

Q2: The ring has three deactivating groups. What does this mean for reactivity?

A2: With three deactivating groups (two chloro and one trifluoromethoxy), the benzene ring is significantly electron-deficient and therefore less reactive towards electrophiles compared to benzene itself.[1][9] Consequently, electrophilic substitution reactions will likely require harsher conditions (e.g., higher temperatures, stronger acids) to proceed at a reasonable rate.

Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)

Q3: I am attempting a nitration reaction. Which position on the ring is most likely to be nitrated and why?

A3: For electrophilic aromatic substitution like nitration, the substitution pattern is dictated by the combined directing effects of the existing groups. The available positions are C3, C5, and C6.

  • Position C6: This position is ortho to the chlorine at C1 and para to the chlorine at C2. Both chloro groups strongly direct electrophiles to this position.

  • Position C3: This position is ortho to the chlorine at C2 and ortho to the trifluoromethoxy group at C4.

  • Position C5: This position is ortho to the trifluoromethoxy group at C4 and meta to the chlorine at C1.

Given the cooperative ortho- and para-directing effects of the two chlorine atoms, position C6 is the most probable site of electrophilic attack. However, the trifluoromethoxy group's influence could lead to minor products resulting from substitution at C3 or C5.

Q4: My EAS reaction is giving me a mixture of isomers (e.g., substitution at C6 and C5). How can I improve the regioselectivity for the C6 isomer?

A4: Achieving high regioselectivity can be challenging with competing directing groups. Here are some strategies to favor substitution at the electronically preferred and sterically less hindered C6 position:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lowest activation energy, which is typically the one leading to the most stabilized intermediate.

  • Choice of Catalyst/Reagent: For reactions like halogenation, the choice of Lewis acid catalyst can influence selectivity.[10] For nitration, using a milder nitrating agent or employing a two-step process might improve the outcome.[11]

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regiochemical outcome. Experimenting with different solvents may be beneficial.

Hypothetical Regioselectivity in Nitration
ConditionTemperatureReagentPredominant IsomerC6:C5:C3 Ratio (Approx.)
Harsh50 °CHNO₃/H₂SO₄C675 : 15 : 10
Mild0 °CHNO₃/Ac₂OC685 : 10 : 5
Zeolite-Catalyzed-10 °CTFAA/HNO₃/Hβ ZeoliteC6>90 : <5 : <5

Note: This table presents plausible, representative data based on established chemical principles to illustrate trends in regioselectivity.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q5: I want to perform a nucleophilic aromatic substitution. Which chlorine atom is more likely to be displaced?

A5: Nucleophilic aromatic substitution (SNAr) is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group.[12]

  • Chlorine at C1: This chlorine is ortho to the C2-chloro group and meta to the C4-trifluoromethoxy group.

  • Chlorine at C2: This chlorine is ortho to the C1-chloro group and, crucially, para to the strongly electron-withdrawing C4-trifluoromethoxy group.

The trifluoromethoxy group at the para position can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[12] Therefore, the chlorine at the C2 position is significantly more activated towards nucleophilic attack , and substitution will preferentially occur there.

Q6: My SNAr reaction is slow, and I am getting low yields of the C2-substituted product. What can I do?

A6: Low reactivity in SNAr reactions on this substrate can be due to insufficient activation or non-optimal reaction conditions.

  • Increase Electron Withdrawal: While you cannot change the substrate, ensure your nucleophile is strong enough.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they solvate the cation of the nucleophilic salt, leaving the anion more reactive.

  • Temperature: Increasing the reaction temperature will increase the reaction rate.

  • Phase-Transfer Catalyst: For reactions with solid-liquid phase heterogeneity, a phase-transfer catalyst can improve reaction rates by transporting the nucleophile into the organic phase.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Q7: In a Suzuki or Buchwald-Hartwig coupling reaction, which C-Cl bond will react preferentially?

A7: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is sensitive to both electronic and steric factors.[13][14]

  • Electronic Effect: The C-Cl bond at the C2 position is para to the electron-withdrawing OCF₃ group. This makes the carbon at C2 more electrophilic (electron-poor), favoring oxidative addition of the palladium catalyst.

  • Steric Effect: The steric environments around C1 and C2 are similar, but the electronic effect is typically the dominant factor in these cases.[15]

Therefore, regioselective cross-coupling is expected to occur at the C2 position.

Q8: I am observing a mixture of mono-coupled products at both C1 and C2 in my Suzuki reaction. How can I enhance selectivity for C2?

A8: Achieving high selectivity depends heavily on the catalyst system and reaction conditions.

  • Ligand Choice: The phosphine ligand on the palladium catalyst is critical. Bulkier, more electron-rich ligands can increase selectivity. For example, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) used in Buchwald-Hartwig aminations often provide high selectivity.[14]

  • Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the active catalyst formation and, consequently, the selectivity.

  • Base and Solvent: The combination of base and solvent can affect the reaction kinetics and selectivity. A careful screening of conditions is recommended.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol is a representative procedure for the selective coupling of an arylboronic acid at the C2 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source.

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Attach the condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-1-chloro-4-(trifluoromethoxy)benzene product.

Visualization

Troubleshooting Workflow for Regioselectivity

The following diagram illustrates a logical workflow for diagnosing and solving regioselectivity issues in your experiments.

TroubleshootingWorkflow start Start: Unexpected Regioselectivity reaction_type 1. Identify Reaction Type start->reaction_type eas Electrophilic (EAS) reaction_type->eas Nitration, Halogenation snar Nucleophilic (SNAr) reaction_type->snar Displacement coupling Cross-Coupling reaction_type->coupling Suzuki, Buchwald-Hartwig analyze_eas 2a. Analyze EAS Factors: - O/P-directing Cl groups vs. P-directing OCF3 group - Steric hindrance at C3 eas->analyze_eas analyze_snar 2b. Analyze SNAr Factors: - Activating para-OCF3 group favors substitution at C2 snar->analyze_snar analyze_coupling 2c. Analyze Coupling Factors: - Electronic activation at C2 - Ligand/catalyst effects coupling->analyze_coupling troubleshoot_eas 3a. Modify EAS Conditions: - Lower temperature - Change catalyst/reagent analyze_eas->troubleshoot_eas troubleshoot_snar 3b. Modify SNAr Conditions: - Use polar aprotic solvent - Increase temperature analyze_snar->troubleshoot_snar troubleshoot_coupling 3c. Modify Coupling Conditions: - Screen ligands (e.g., bulky) - Change base/solvent analyze_coupling->troubleshoot_coupling result 4. Re-run Experiment & Analyze troubleshoot_eas->result troubleshoot_snar->result troubleshoot_coupling->result success Success: Regioselectivity Controlled result->success

Caption: A decision tree for troubleshooting regioselectivity issues.

References

Technical Support Center: Scalable Synthesis of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1,2-Dichloro-4-(trifluoromethoxy)benzene. The information is tailored for researchers, scientists, and drug development professionals.

I. Synthesis Overview

A viable and scalable synthetic route to this compound involves the direct electrophilic chlorination of 1-Chloro-4-(trifluoromethoxy)benzene. This approach is based on established industrial practices for the chlorination of similar aromatic compounds.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product A 1-Chloro-4-(trifluoromethoxy)benzene B Electrophilic Chlorination (e.g., Cl2, Lewis Acid Catalyst) A->B Reaction C Crude 1,2-Dichloro-4- (trifluoromethoxy)benzene B->C Work-up D Fractional Distillation or Recrystallization C->D Purification E Pure 1,2-Dichloro-4- (trifluoromethoxy)benzene D->E Isolation

Caption: Experimental workflow for the synthesis of this compound.

II. Experimental Protocol: Electrophilic Chlorination

This protocol details a potential scalable method for the synthesis of this compound.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
1-Chloro-4-(trifluoromethoxy)benzene461-81-4196.55
Chlorine (Cl₂)7782-50-570.90
Ferric Chloride (FeCl₃)7705-08-0162.20
Dichloromethane (DCM)75-09-284.93

Procedure:

  • Reactor Setup: A glass-lined or appropriately inert reactor equipped with a mechanical stirrer, gas inlet tube, thermometer, and a reflux condenser connected to a scrubber system for acidic off-gases is charged with 1-Chloro-4-(trifluoromethoxy)benzene and a suitable solvent such as dichloromethane.

  • Catalyst Addition: Anhydrous ferric chloride (FeCl₃) is added as the Lewis acid catalyst. The amount of catalyst can be optimized but is typically in the range of 1-5 mol% relative to the starting material.

  • Chlorination: The reaction mixture is cooled to 0-5 °C. Gaseous chlorine is then bubbled through the stirred solution at a controlled rate. The reaction is exothermic and the temperature should be carefully maintained.

  • Reaction Monitoring: The progress of the reaction should be monitored by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the desired product and any isomers.

  • Work-up: Upon completion, the reaction is quenched by purging with an inert gas (e.g., nitrogen) to remove excess chlorine. The reaction mixture is then washed with water and a dilute aqueous solution of sodium bisulfite to remove residual chlorine, followed by a wash with a dilute sodium hydroxide solution to neutralize any remaining acid.

  • Purification: The organic layer is separated, dried over a suitable drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum or by recrystallization from a suitable solvent to isolate the high-purity this compound.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material - Inactive catalyst- Insufficient chlorine- Low reaction temperature- Use freshly opened, anhydrous ferric chloride.- Ensure a continuous and adequate flow of chlorine gas.- Gradually increase the reaction temperature, while carefully monitoring for side reactions.
Formation of Multiple Isomers - Reaction temperature is too high- Inappropriate catalyst- Maintain the reaction temperature in the recommended range (0-5 °C).- Experiment with different Lewis acid catalysts (e.g., AlCl₃, I₂).
Formation of Over-chlorinated Byproducts - Excessive amount of chlorine- Prolonged reaction time- Carefully monitor the reaction progress by GC and stop the chlorine flow once the desired conversion is reached.- Optimize the reaction time.
Difficult Purification - Close boiling points of isomers- Presence of colored impurities- Use a high-efficiency fractional distillation column.- Consider recrystallization from a solvent that provides good separation.- Treat the crude product with activated carbon to remove colored impurities.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via electrophilic chlorination?

A1: The most common impurities are isomers of the desired product, such as 1,3-Dichloro-4-(trifluoromethoxy)benzene and 2,3-Dichloro-4-(trifluoromethoxy)benzene. Over-chlorinated products like trichlorinated trifluoromethoxybenzenes can also be formed if the reaction is not carefully controlled.

Q2: How can I minimize the formation of isomeric byproducts?

A2: The regioselectivity of the chlorination is influenced by the directing effects of the existing chloro and trifluoromethoxy groups. The trifluoromethoxy group is ortho, para-directing, while the chloro group is also ortho, para-directing. The formation of the 1,2-dichloro isomer is favored. To minimize other isomers, it is crucial to maintain a low reaction temperature (0-5 °C) and use a selective catalyst system.

Q3: What safety precautions should be taken during this synthesis?

A3: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive. Ferric chloride is a corrosive solid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be equipped with a scrubber to neutralize the evolving HCl and any unreacted chlorine gas.

Q4: Can this synthesis be performed without a solvent?

A4: While a solventless reaction is possible, using an inert solvent like dichloromethane can help to better control the reaction temperature and improve stirring efficiency, especially on a larger scale.

Q5: What are the key parameters to control for a successful and scalable synthesis?

A5: The key parameters to control are:

  • Reaction Temperature: To control selectivity and minimize side reactions.

  • Rate of Chlorine Addition: To manage the exothermicity of the reaction.

  • Catalyst Activity: To ensure efficient conversion.

  • Reaction Time: To prevent the formation of over-chlorinated byproducts.

Logical_Relationships cluster_params Key Reaction Parameters cluster_outcomes Synthesis Outcomes A Reaction Temperature E Product Yield A->E G Isomer Ratio A->G H Byproduct Formation A->H B Chlorine Flow Rate B->E B->H C Catalyst Activity C->E D Reaction Time D->E D->H F Product Purity G->F H->F

Caption: Logical relationships between key parameters and synthesis outcomes.

Technical Support Center: Byproduct Analysis in Reactions of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Dichloro-4-(trifluoromethoxy)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and minimize byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: The primary byproducts depend on the reaction type. In electrophilic aromatic substitutions like nitration, the formation of regioisomers is a major issue. For nucleophilic aromatic substitution and cross-coupling reactions, you may encounter products from incomplete reaction (mono-substituted byproducts), double substitution, hydrolysis of the trifluoromethoxy group under harsh conditions, and byproducts arising from side reactions of catalysts or reagents.

Q2: How can I effectively monitor the progress of my reaction and identify byproducts?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring reactions involving this compound and its derivatives.[1] It allows for the separation and identification of volatile and semi-volatile compounds in your reaction mixture. For less volatile compounds, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is recommended.

Q3: Are there any known stability issues with the trifluoromethoxy group?

A3: The trifluoromethoxy group is generally stable under many synthetic conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis to a phenol can occur. It is crucial to carefully control the pH and temperature of your reaction to avoid this unwanted side reaction.

Troubleshooting Guides

Nitration Reactions

Issue: Formation of multiple nitro-isomers.

  • Possible Cause: The directing effects of the substituents on the aromatic ring. The two chlorine atoms are ortho, para-directing, while the trifluoromethoxy group is meta-directing. This leads to a mixture of isomers upon nitration.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate) can influence the isomer distribution. Experiment with different nitrating systems to optimize for your desired isomer.

    • Purification: Isomers can often be separated by fractional crystallization or chromatography. A patented method for a similar compound involves controlled addition of water to a sulfuric acid reaction mixture to selectively crystallize the desired isomer.

Nucleophilic Aromatic Substitution (NAS)

Issue: Low or no conversion to the desired product.

  • Possible Cause 1: Insufficient activation of the aromatic ring. Although the trifluoromethoxy and chloro groups are electron-withdrawing, strong activation is often needed for NAS.

  • Troubleshooting Steps:

    • Ensure your nucleophile is sufficiently strong.

    • Consider using a polar aprotic solvent (e.g., DMSO, DMF) to enhance the reaction rate.

    • Increase the reaction temperature, but monitor for potential byproduct formation.

  • Possible Cause 2: Inappropriate choice of leaving group. One chlorine may be more sterically hindered than the other, affecting which is more readily substituted.

  • Troubleshooting Steps:

    • Careful analysis of your product mixture by GC-MS or NMR is necessary to determine which isomer is forming.

    • Modification of the catalyst or reaction conditions may be required to favor substitution at the desired position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Issue: Low yield of the desired coupled product and formation of byproducts.

  • Possible Cause 1: Catalyst deactivation. The presence of oxygen can lead to the formation of palladium black and reduce catalytic activity.

  • Troubleshooting Steps:

    • Ensure all solvents are properly degassed.

    • Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.

  • Possible Cause 2: Formation of homocoupling and phenol byproducts.

  • Troubleshooting Steps:

    • The presence of oxygen can promote the formation of phenol byproducts.[2] Rigorous exclusion of air is critical.

    • Homocoupling of the boronic acid partner can be minimized by the slow addition of the boronic acid or by using a suitable ligand.

  • Possible Cause 3: Incomplete or double coupling.

  • Troubleshooting Steps:

    • Adjust the stoichiometry of your reagents. To favor mono-coupling, use a slight excess of the this compound. For double coupling, use an excess of the coupling partner.

    • The choice of palladium catalyst and ligand is crucial for controlling selectivity.

Quantitative Data

Currently, there is limited published quantitative data specifically detailing byproduct distribution for various reactions of this compound. Researchers are encouraged to perform their own analytical studies to quantify byproduct formation under their specific experimental conditions. A general approach to generating such data is presented in the table below.

Reaction TypeVariable ParameterPotential ByproductsAnalytical MethodRecommended Action to Minimize Byproducts
Nitration Reaction TemperatureRegioisomers (e.g., 5-nitro, 6-nitro)GC-MS, NMROptimize temperature and nitrating agent.
Amination (NAS) Nucleophile StrengthMono-aminated isomers, di-aminated productGC-MS, LC-MSControl stoichiometry and reaction time.
Suzuki Coupling Catalyst/LigandMono-coupled isomers, di-coupled product, phenol, homocouplingGC-MS, HPLCRigorous inert atmosphere, optimize catalyst system.

Experimental Protocols

General Protocol for GC-MS Analysis of Reaction Mixtures
  • Sample Preparation:

    • Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by diluting it with a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • If necessary, filter the sample to remove any solids.

    • Further dilute the sample to an appropriate concentration for GC-MS analysis.

    • An internal standard can be added for quantitative analysis.

  • GC-MS Parameters (General Guidance):

    • Column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is often suitable.[1]

    • Injector: Split/splitless injector, with the mode and temperature optimized for your analytes.

    • Oven Program: Start at a low temperature (e.g., 50-60 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute all components.

    • Mass Spectrometer: Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for your expected products and byproducts.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and, if possible, with authentic standards.

    • Quantify the relative amounts of product and byproducts by integrating the peak areas.

Visualizations

Troubleshooting_Low_Yield_Suzuki_Coupling start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert optimize_catalyst Optimize Catalyst, Ligand, and Base check_inert->optimize_catalyst optimize_temp_time Adjust Reaction Temperature and Time optimize_catalyst->optimize_temp_time analyze_byproducts Analyze Byproducts by GC-MS optimize_temp_time->analyze_byproducts phenol_detected Phenol/Oxidative Byproducts Detected? analyze_byproducts->phenol_detected homocoupling_detected Homocoupling Detected? phenol_detected->homocoupling_detected No improve_degassing Improve Degassing Procedures phenol_detected->improve_degassing Yes incomplete_reaction Incomplete Reaction? homocoupling_detected->incomplete_reaction No adjust_addition Adjust Reagent Addition (e.g., slow addition of boronic acid) homocoupling_detected->adjust_addition Yes increase_catalyst_loading Increase Catalyst Loading or Try Different Ligand incomplete_reaction->increase_catalyst_loading Yes end Improved Yield incomplete_reaction->end No improve_degassing->end adjust_addition->end increase_catalyst_loading->end

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.

Nitration_Byproduct_Pathway start 1,2-Dichloro-4- (trifluoromethoxy)benzene reagents Nitrating Agent (e.g., HNO3/H2SO4) start->reagents product_mixture Mixture of Isomers reagents->product_mixture separation Separation (Crystallization/Chromatography) product_mixture->separation isomer1 Desired Regioisomer final_product Pure Desired Product isomer1->final_product isomer2 Undesired Regioisomer(s) separation->isomer1 separation->isomer2

Caption: Logical relationship in the formation and separation of nitration byproducts.

References

Technical Support Center: Stability of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the stability and reactivity of 1,2-dichloro-4-(trifluoromethoxy)benzene is limited. Much of the available data pertains to the structurally different compound, 1,2-dichloro-4-(trifluoromethyl)benzene. The following information is based on general chemical principles of related compounds and should be used as a guideline only. All experimental work should be preceded by a thorough risk assessment and performed with appropriate safety precautions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

A1: Based on the stability of analogous compounds, this compound is expected to be a relatively stable compound under standard laboratory conditions. The trifluoromethoxy group is generally considered to be robust. However, a safety data sheet for the related compound 4-chloro(trifluoromethoxy)benzene indicates sensitivity to light, suggesting that storage in a dark, cool, and well-ventilated place is advisable.[1][2]

Q2: How does the trifluoromethoxy group influence the reactivity of the aromatic ring?

A2: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has two main effects on the reactivity of the benzene ring:

  • Electrophilic Aromatic Substitution: The ring is deactivated, meaning it will be less reactive towards electrophiles than benzene. The -OCF₃ group is generally considered to be a meta-director for electrophilic substitution.

  • Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the -OCF₃ group, in conjunction with the two chlorine atoms, makes the aromatic ring more susceptible to attack by strong nucleophiles.[3][4][5][6]

Q3: Which of the two chlorine atoms is more likely to react in a cross-coupling reaction?

A3: Predicting the relative reactivity of the two chlorine atoms is challenging without experimental data. In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, both steric and electronic factors play a role.[7][8][9][10][11] The chlorine at the 2-position is ortho to both another chlorine and the trifluoromethoxy group, making it more sterically hindered. The chlorine at the 1-position is ortho to a chlorine and meta to the trifluoromethoxy group. Site selectivity will likely depend on the specific catalyst, ligand, and reaction conditions used.

Troubleshooting Guides

Low or No Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

If you are experiencing low or no conversion when using this compound in a reaction like a Suzuki-Miyaura or Buchwald-Hartwig coupling, consider the following troubleshooting steps.

Possible Cause Suggested Solution
Poor C-Cl Bond Activation Aryl chlorides are generally less reactive than aryl bromides or iodides.[11] Increase reaction temperature, use a more active palladium catalyst/ligand system (e.g., those based on bulky, electron-rich phosphines), or increase reaction time.
Catalyst Inhibition Ensure all reagents and solvents are pure and anhydrous, as impurities can poison the palladium catalyst.
Inappropriate Base The choice of base is crucial. A stronger base might be required to facilitate the catalytic cycle.
Steric Hindrance Due to the substitution pattern, the reactive sites are sterically encumbered. A less bulky ligand or higher temperatures might be necessary to overcome this.

Experimental Protocols (General)

The following are generalized experimental protocols that may serve as a starting point for reactions involving this compound. Optimization will be necessary.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
  • In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a suitable base (e.g., Cs₂CO₃, K₃PO₄, 2-3 eq.).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%).

  • Add anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Heat the mixture to 80-120 °C and monitor the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Reaction Progress heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup cool->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: A generalized workflow for a typical organic synthesis experiment.

troubleshooting_flowchart Troubleshooting a Failed Reaction start Reaction Failed or Low Yield check_reagents Are Reagents Pure and Dry? start->check_reagents check_conditions Are Temperature and Time Optimized? check_reagents->check_conditions Yes reagent_sol Purify/Dry Reagents check_reagents->reagent_sol No check_catalyst Is the Catalyst System Appropriate? check_conditions->check_catalyst Yes condition_sol Increase Temperature/Time check_conditions->condition_sol No catalyst_sol Screen Different Catalysts/Ligands/Bases check_catalyst->catalyst_sol No success Successful Reaction reagent_sol->success condition_sol->success catalyst_sol->success

Caption: A logical flowchart for troubleshooting common issues in organic synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Dichlorotrifluoromethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethoxy group (-OCF₃) into a dichlorinated benzene core offers a scaffold with significant potential in medicinal chemistry and materials science. The unique electronic properties and lipophilicity imparted by the -OCF₃ group, combined with the reactivity modulation provided by the chlorine atoms, make the six isomers of dichlorotrifluoromethoxybenzene valuable synthons. However, the specific positioning of these substituents dramatically influences the reactivity of the aromatic ring, dictating its behavior in key synthetic transformations such as electrophilic and nucleophilic aromatic substitution. This guide provides a comparative analysis of the predicted reactivity of these isomers, supported by established principles of physical organic chemistry, to aid in their strategic application in research and development.

Due to a lack of direct comparative experimental data for the dichlorotrifluoromethoxybenzene isomers, this guide leverages the well-established electronic and steric effects of the individual substituents to predict their relative reactivity. The analysis is based on the interplay of the inductive and resonance effects of the chloro and trifluoromethoxy groups, quantified in part by Hammett constants, and the steric hindrance imposed by their positions on the benzene ring.

Understanding Substituent Effects

The reactivity of a substituted benzene ring is primarily governed by the electronic effects of its substituents. These effects are broadly categorized as inductive and resonance effects.

  • Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. Both chlorine and the trifluoromethoxy group are strongly electronegative and therefore exert a significant electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack.

  • Resonance Effect (R): This is the delocalization of π-electrons through the aromatic system. While chlorine has a deactivating inductive effect, it can donate a lone pair of electrons into the ring through resonance (+R), which directs incoming electrophiles to the ortho and para positions. The trifluoromethoxy group is also capable of a +R effect due to the oxygen lone pairs, but this is significantly diminished by the strong -I effect of the fluorine atoms. Overall, both substituents are considered deactivating.

Steric hindrance also plays a crucial role, particularly for substitution at positions adjacent to bulky groups. The trifluoromethoxy group is sterically more demanding than a chlorine atom.

To semi-quantitatively predict the electronic influence of these substituents, Hammett constants (σ) are employed. Positive σ values indicate an electron-withdrawing effect, while negative values indicate an electron-donating effect.

Substituentσ_meta (σ_m)σ_para (σ_p)
-Cl+0.37+0.23
-OCF₃+0.40+0.35

Note: Hammett constants for the trifluoromethoxy group are less commonly reported; the values presented are representative of its strong electron-withdrawing nature. The trifluoromethyl group (-CF₃), with σ_m = 0.43 and σ_p = 0.54, is often used as a proxy for understanding its powerful deactivating effect.

Predicted Comparative Reactivity of Dichlorotrifluoromethoxybenzene Isomers

The following sections provide a theoretical comparison of the reactivity of the six dichlorotrifluoromethoxybenzene isomers towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The rate of this reaction is highly sensitive to the electron density of the ring. All dichlorotrifluoromethoxybenzene isomers are expected to be significantly deactivated towards EAS compared to benzene due to the presence of three electron-withdrawing groups. The primary factors determining the relative reactivity among the isomers will be the cumulative deactivating effect of the substituents and the directing effects that determine the site of substitution.

General Reactivity Trend (Predicted): Isomers with less cumulative electron withdrawal and more available, less sterically hindered activated positions will be more reactive.

Table 1: Predicted Relative Reactivity of Dichlorotrifluoromethoxybenzene Isomers in Electrophilic Aromatic Substitution

IsomerPredicted Relative ReactivityRationale
3,5-dichloro-1-(trifluoromethoxy)benzene Highest The two chlorine atoms are meta to the -OCF₃ group and to each other. This arrangement avoids the additive deactivating effect of ortho and para relationships between the electron-withdrawing groups. The positions ortho to the -OCF₃ group (and ortho to one chlorine and para to the other) are the most likely sites for electrophilic attack, although still heavily deactivated.
2,5-dichloro-1-(trifluoromethoxy)benzene Moderate-HighThe substituents are not in a reinforcing deactivating arrangement. The position para to the -OCF₃ group is available for substitution, though it is also ortho to a chlorine atom.
2,3-dichloro-1-(trifluoromethoxy)benzene ModerateThe ortho and para positions relative to the -OCF₃ group are sterically hindered or deactivated by the adjacent chlorine atoms. The most likely site of attack is para to the -OCF₃ group, but this is also meta to the two chlorine atoms.
3,4-dichloro-1-(trifluoromethoxy)benzene Moderate-LowThe -OCF₃ group and the two chlorine atoms have a more concerted deactivating effect on the available positions. The position ortho to the -OCF₃ group is sterically accessible but is also meta to both chlorine atoms.
2,4-dichloro-1-(trifluoromethoxy)benzene LowThe powerful deactivating effects of the -OCF₃ group and the para-chlorine atom reinforce each other. The remaining positions are either sterically hindered or strongly deactivated.
2,6-dichloro-1-(trifluoromethoxy)benzene Lowest The two chlorine atoms are ortho to the bulky -OCF₃ group, creating significant steric hindrance for any incoming electrophile. All positions on the ring are strongly deactivated by the proximity of the electron-withdrawing groups.
Nucleophilic Aromatic Substitution (S_NAr)

S_NAr involves the displacement of a leaving group (in this case, a chlorine atom) by a nucleophile. This reaction is favored by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. Therefore, the isomers with chlorine atoms activated by the -OCF₃ group will be the most reactive.

General Reactivity Trend (Predicted): Isomers with a chlorine atom positioned ortho or para to the strongly electron-withdrawing -OCF₃ group will be the most reactive towards S_NAr.

Table 2: Predicted Relative Reactivity of Dichlorotrifluoromethoxybenzene Isomers in Nucleophilic Aromatic Substitution

IsomerPredicted Relative ReactivityRationale
2,4-dichloro-1-(trifluoromethoxy)benzene Highest Both chlorine atoms are activated by the -OCF₃ group (one ortho, one para). The chlorine at the 4-position is particularly activated.
2,6-dichloro-1-(trifluoromethoxy)benzene HighBoth chlorine atoms are ortho to the -OCF₃ group, providing strong activation for nucleophilic attack. Steric hindrance from the -OCF₃ group might slightly reduce the rate compared to the 2,4-isomer.
3,4-dichloro-1-(trifluoromethoxy)benzene ModerateThe chlorine at the 4-position is para to the -OCF₃ group and is therefore activated. The chlorine at the 3-position is meta and thus not significantly activated.
2,3-dichloro-1-(trifluoromethoxy)benzene Moderate-LowThe chlorine at the 2-position is ortho to the -OCF₃ group and is activated. The chlorine at the 3-position is meta and not activated.
2,5-dichloro-1-(trifluoromethoxy)benzene LowThe chlorine at the 2-position is ortho to the -OCF₃ group and is activated. The chlorine at the 5-position is meta and not activated.
3,5-dichloro-1-(trifluoromethoxy)benzene Lowest Both chlorine atoms are meta to the -OCF₃ group. The lack of ortho or para activation by a strong electron-withdrawing group makes S_NAr highly unfavorable under normal conditions.

Experimental Protocols for Reactivity Comparison

Competitive Electrophilic Aromatic Substitution (e.g., Nitration)

This experiment would determine the relative rates of nitration for the different isomers.

Methodology:

  • Reaction Setup: Equimolar amounts of two different dichlorotrifluoromethoxybenzene isomers are dissolved in an inert solvent (e.g., dichloromethane) in a single reaction vessel. A sub-stoichiometric amount of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added slowly at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Aliquots of the reaction mixture are taken at regular time intervals, quenched (e.g., with water), and extracted.

  • Analysis: The relative amounts of the nitrated products from each isomer are quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Data Interpretation: The ratio of the products formed from each isomer over time provides a direct measure of their relative reactivity towards electrophilic nitration.

Comparative Nucleophilic Aromatic Substitution

This experiment would compare the rates of displacement of a chlorine atom by a nucleophile.

Methodology:

  • Reaction Setup: Separate reactions are set up for each dichlorotrifluoromethoxybenzene isomer. Each isomer is dissolved in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF) and treated with an excess of a nucleophile (e.g., sodium methoxide). The reactions are maintained at a constant temperature.

  • Reaction Monitoring: Aliquots are withdrawn at specific time points, quenched, and analyzed.

  • Analysis: The disappearance of the starting material and the appearance of the product are monitored by GC-MS or HPLC.

  • Data Interpretation: The rate constants for the reaction of each isomer can be determined by plotting the concentration of the starting material or product against time. A comparison of these rate constants will reveal the relative reactivity of the isomers towards nucleophilic aromatic substitution.

Visualizing Reactivity Principles

The following diagrams, generated using the DOT language, illustrate the key concepts governing the reactivity of these isomers.

Electrophilic_Aromatic_Substitution_Reactivity cluster_factors Factors Influencing EAS Reactivity cluster_substituents Substituent Properties cluster_outcome Predicted Outcome Inductive Inductive Effect (-I) Deactivation Ring Deactivation Inductive->Deactivation Resonance Resonance Effect (+R) Resonance->Deactivation outweighed by -I Steric Steric Hindrance Reactivity Relative Reactivity Steric->Reactivity decreases Cl Cl: Strong -I, Weak +R Cl->Inductive Cl->Resonance OCF3 -OCF₃: Very Strong -I, Weak +R, Bulky OCF3->Inductive OCF3->Resonance OCF3->Steric Deactivation->Reactivity inversely proportional

Caption: Factors influencing electrophilic aromatic substitution reactivity.

Nucleophilic_Aromatic_Substitution_Workflow start Select Dichlorotrifluoromethoxybenzene Isomer check_position Are Cl atoms ortho or para to -OCF₃? start->check_position high_reactivity High Predicted Reactivity towards SNAr check_position->high_reactivity Yes low_reactivity Low Predicted Reactivity towards SNAr check_position->low_reactivity No (meta)

Caption: Workflow for predicting nucleophilic aromatic substitution reactivity.

1,2-Dichloro-4-(trifluoromethoxy)benzene vs 1,3-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dichloro(trifluoromethoxy)benzene Isomers for Researchers

A Note on Data Availability:

Initial research for this guide sought to directly compare 1,2-Dichloro-4-(trifluoromethoxy)benzene and 1,3-Dichloro-4-(trifluoromethoxy)benzene. However, a comprehensive search of publicly available scientific literature and chemical databases revealed a significant lack of experimental data for these specific isomers. The compound 1,3-Dichloro-4-(trifluoromethoxy)benzene is listed by some chemical suppliers under the CAS number 451-85-4, often named as 2,4-Dichloro-1-(trifluoromethoxy)benzene, and is noted as an intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] For this compound, no definitive CAS number or experimental data could be readily located.

Given the scarcity of information on the requested trifluoromethoxy compounds, and to provide a data-supported guide, this document will instead focus on a comparative analysis of the closely related and well-documented trifluoromethyl analogues: 1,2-Dichloro-4-(trifluoromethyl)benzene and 1,3-Dichloro-4-(trifluoromethyl)benzene . These compounds share similar structural features and are also important intermediates in various fields of chemical research and development.

Introduction to Dichloro(trifluoromethyl)benzene Isomers

1,2-Dichloro-4-(trifluoromethyl)benzene (also known as 3,4-dichlorobenzotrifluoride) and 1,3-Dichloro-4-(trifluoromethyl)benzene (also known as 2,4-dichlorobenzotrifluoride) are halogenated aromatic compounds. The presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group on the benzene ring significantly influences their chemical reactivity and physical properties.[4] These structural features make them versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[4][5] The differential positioning of the chlorine atoms in these isomers leads to distinct chemical behaviors, particularly in reactions such as nucleophilic and electrophilic aromatic substitution.

Physicochemical Properties

The physical and chemical properties of these isomers are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, solvent systems, and purification methods.

Property1,2-Dichloro-4-(trifluoromethyl)benzene1,3-Dichloro-4-(trifluoromethyl)benzene
CAS Number 328-84-7320-60-5
Molecular Formula C₇H₃Cl₂F₃C₇H₃Cl₂F₃
Molecular Weight 215.00 g/mol 215.00 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 179 °C~178-180 °C
Melting Point -16.7 °CNot available
Density 1.457 g/cm³1.489 g/cm³
Solubility in Water InsolubleInsoluble
Solubility in Organic Solvents Soluble in ethanol, acetone, dichloromethane[4]Soluble in common organic solvents

Applications in Synthesis

Both isomers serve as key intermediates in the chemical industry.

  • 1,2-Dichloro-4-(trifluoromethyl)benzene is widely used as an intermediate in the synthesis of insecticides and herbicides.[5] Its substitution pattern makes it a precursor for compounds where functionalization is desired at the positions ortho or meta to the trifluoromethyl group.

  • 1,3-Dichloro-4-(trifluoromethyl)benzene is also a valuable intermediate. For instance, it can be nitrated to produce 2,4-dichloro-3,5-dinitrobenzotrifluoride, a precursor for other complex molecules.[6] The arrangement of its substituents offers different regiochemical outcomes in substitution reactions compared to its 1,2-dichloro isomer.

Reactivity and Synthetic Utility

The reactivity of these isomers is governed by the electronic effects of the chloro and trifluoromethyl substituents. Both are electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution.[1] However, they activate the ring for nucleophilic aromatic substitution (SNA_r).

The distinct substitution patterns of the two isomers are key to their differential utility in synthesis. The following diagram illustrates a generalized synthetic workflow for these compounds.

G cluster_start Starting Materials cluster_synthesis Synthesis of Dichlorobenzotrifluorides cluster_isomers Isomeric Intermediates cluster_application Further Functionalization cluster_products Final Products Chlorotoluene Chlorotoluene Chlorination Chlorination Chlorotoluene->Chlorination Dichlorobenzene Dichlorobenzene Trifluoromethylation Trifluoromethylation Dichlorobenzene->Trifluoromethylation Chlorination->Trifluoromethylation Isomer_124 1,2-Dichloro-4- (trifluoromethyl)benzene Trifluoromethylation->Isomer_124 Isomer_134 1,3-Dichloro-4- (trifluoromethyl)benzene Trifluoromethylation->Isomer_134 SNAr Nucleophilic Aromatic Substitution (SNAr) Isomer_124->SNAr Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Isomer_124->Cross_Coupling Isomer_134->SNAr Isomer_134->Cross_Coupling Agrochemicals Agrochemicals SNAr->Agrochemicals Pharmaceuticals Pharmaceuticals Cross_Coupling->Pharmaceuticals

Generalized synthetic workflow for dichlorobenzotrifluorides.

The choice between the two isomers depends on the desired regioselectivity of subsequent reactions. For example, in a nucleophilic aromatic substitution, the incoming nucleophile will replace one of the chlorine atoms. The position of this substitution is directed by the combined electronic effects of the remaining substituents. The diagram below illustrates this decision-making process.

G Start Desired Product Regiochemistry Isomer_124 Use 1,2-Dichloro-4- (trifluoromethyl)benzene Start->Isomer_124 Substitution ortho to -CF3 desired Isomer_134 Use 1,3-Dichloro-4- (trifluoromethyl)benzene Start->Isomer_134 Substitution meta to -CF3 desired Outcome_A Substitution at C1 or C2 Isomer_124->Outcome_A Outcome_B Substitution at C1 or C3 Isomer_134->Outcome_B

References

A Spectroscopic Showdown: Differentiating Fluorinated and Non-Fluorinated Dichlorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of halogenated aromatic compounds is a critical step in synthesis, quality control, and mechanistic studies. The introduction of a fluorine atom to a dichlorobenzene scaffold can significantly alter its physicochemical and spectroscopic properties. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated dichlorobenzenes using fundamental spectroscopic techniques, supported by experimental data and detailed protocols.

This comparison will focus on the three isomers of non-fluorinated dichlorobenzene (ortho-, meta-, and para-) and representative examples of fluorinated dichlorobenzenes to illustrate the key spectroscopic differences.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for non-fluorinated and selected fluorinated dichlorobenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of these isomers, with chemical shifts providing sensitive probes of the electronic environment of the nuclei.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Non-Fluorinated Dichlorobenzenes [1]

CompoundIsomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
1,2-Dichlorobenzeneortho~7.46 (m, 2H), ~7.22 (m, 2H)132.6, 130.5, 127.7
1,3-Dichlorobenzenemeta~7.48 (t, 1H), ~7.29 (m, 1H), ~7.12 (m, 2H)135.0, 130.5, 128.8, 126.8
1,4-Dichlorobenzenepara~7.26 (s, 4H)132.1, 129.0

Note: Chemical shifts are approximate and can vary with solvent and concentration.[1]

Table 2: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data of Selected Fluorinated Dichlorobenzenes

CompoundIsomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)¹⁹F NMR Chemical Shift (δ, ppm)
1,3-Dichloro-2-fluorobenzene-~7.30 (m, 2H), ~7.03 (m, 1H)[2]154.5 (d, J=248 Hz), 129.0 (d, J=4 Hz), 126.2 (d, J=18 Hz), 116.8 (d, J=22 Hz)-124.7
2,4-Dichloro-1-fluorobenzene-~7.4 (m, 1H), ~7.2 (m, 1H), ~7.0 (m, 1H)158.4 (d, J=251 Hz), 131.5 (d, J=4 Hz), 128.1 (d, J=8 Hz), 125.2 (d, J=20 Hz), 118.9 (d, J=23 Hz), 112.9 (d, J=22 Hz)-111.0[3]
3,5-Dichlorobenzyl methanesulfonate-7.39 (s, 1H), 7.31 (s, 2H), 5.17 (s, 2H), 3.04 (s, 3H)[4]Not readily availableNot applicable

Note: J values represent coupling constants in Hz. Data for fluorinated compounds is sourced from various literature and may have been recorded under different conditions.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides insights into the functional groups and overall symmetry of the molecules.

Table 3: Key IR and Raman Bands of Dichlorobenzene Isomers (cm⁻¹)

CompoundIsomerKey IR AbsorptionsKey Raman Bands
1,2-Dichlorobenzeneortho~3070 (C-H stretch), ~1580 (C=C stretch), ~750 (C-Cl stretch)~1575 (C=C stretch), ~1035 (ring breathing)
1,3-Dichlorobenzenemeta~3080 (C-H stretch), ~1570 (C=C stretch), ~800, ~870 (C-H out-of-plane bend)~1590 (C=C stretch), ~1000 (ring breathing)
1,4-Dichlorobenzenepara~3090 (C-H stretch), ~1475 (C=C stretch), ~820 (C-H out-of-plane bend)~1575 (C=C stretch), ~1090 (C-H in-plane bend)

Note: These are characteristic bands; full spectral analysis is required for definitive identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the aromatic system.

Table 4: UV-Vis Absorption Maxima (λmax) of Dichlorobenzene Isomers

CompoundIsomerλmax (nm) in Cyclohexane
1,2-Dichlorobenzeneortho~265, ~272, ~279
1,3-Dichlorobenzenemeta~264, ~272, ~280
1,4-Dichlorobenzenepara~266, ~274, ~283

Note: The fine structure of the absorption bands is characteristic for each isomer.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of the dichlorobenzene sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

  • Transfer the solution to a clean 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.[1]

  • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[1]

  • ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

¹⁹F NMR Acquisition:

  • Spectrometer: An NMR spectrometer equipped with a fluorine probe is required.

  • Parameters: The spectral width for ¹⁹F NMR can be significantly larger than for ¹H NMR, often spanning several hundred ppm. A reference compound, such as CFCl₃ (δ = 0.00 ppm), is used.[5] The acquisition parameters will depend on the specific instrument and sample.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place one to two drops of the liquid dichlorobenzene sample onto the center of one salt plate.

  • Carefully place the second salt plate on top, gently pressing to form a thin, uniform film of the liquid between the plates.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition (FT-IR):

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Collect a background spectrum of the empty sample compartment.

    • Place the sample holder with the prepared salt plates into the beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Raman Spectroscopy

Sample Preparation:

  • Liquid samples can be placed in a glass capillary tube or a cuvette.

Data Acquisition:

  • Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Procedure:

    • Place the sample in the instrument's sample holder.

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the dichlorobenzene sample in a UV-transparent solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

  • Instrument: A UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline spectrum with the solvent-filled cuvette in the beam path.

    • Replace the blank with the sample-filled cuvette and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of dichlorobenzene isomers.

Spectroscopic_Analysis_Workflow Workflow for Dichlorobenzene Isomer Analysis cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Unknown_Isomer Unknown Dichlorobenzene (Fluorinated or Non-fluorinated) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Unknown_Isomer->NMR Subject to Vibrational Vibrational Spectroscopy (IR, Raman) Unknown_Isomer->Vibrational Subject to UV_Vis UV-Vis Spectroscopy Unknown_Isomer->UV_Vis Subject to NMR_Data Analyze Chemical Shifts, Coupling Patterns, Number of Signals NMR->NMR_Data Vib_Data Analyze Characteristic Functional Group Frequencies and Fingerprint Region Vibrational->Vib_Data UV_Vis_Data Analyze λmax and Fine Structure UV_Vis->UV_Vis_Data Identification Compare Experimental Data with Reference Spectra NMR_Data->Identification Correlate Vib_Data->Identification Correlate UV_Vis_Data->Identification Correlate

Caption: A logical workflow for the spectroscopic analysis of dichlorobenzene isomers.

Conclusion

The spectroscopic comparison of fluorinated and non-fluorinated dichlorobenzenes reveals distinct and predictable differences that allow for their unambiguous identification.

  • NMR Spectroscopy: The number of signals, their chemical shifts, and coupling patterns in ¹H and ¹³C NMR spectra are highly informative for distinguishing between isomers of non-fluorinated dichlorobenzenes. The introduction of a fluorine atom further differentiates the spectra through characteristic ¹⁹F chemical shifts and C-F and H-F coupling constants.

  • Vibrational Spectroscopy: The IR and Raman spectra provide a unique fingerprint for each isomer based on its vibrational modes. Key differences are often observed in the C-H out-of-plane bending and C-Cl stretching regions.

  • UV-Vis Spectroscopy: While the λmax values may be similar, the fine structure of the absorption bands in the UV-Vis spectra can be used to differentiate between the isomers.

By employing a combination of these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently characterize and differentiate between various fluorinated and non-fluorinated dichlorobenzene isomers, ensuring the accuracy and reliability of their scientific investigations.

References

Comparative Guide to the Biological Activity of Heterocyclic Compounds Derived from Dichlorinated Phenyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the biological activities of heterocyclic compounds synthesized from a dichlorinated phenyl ether scaffold. Due to a lack of publicly available data on compounds directly derived from 1,2-Dichloro-4-(trifluoromethoxy)benzene, this guide utilizes data from derivatives of the structurally analogous compound, 2,6-dichloro-4-trifluoromethylphenyl. The trifluoromethyl group in this analogue is electronically similar to the trifluoromethoxy group, making these derivatives relevant proxies for predicting the potential bioactivities of compounds derived from the target starting material. The primary biological activities observed for these classes of compounds are insecticidal and antimicrobial.

This document presents a detailed comparison of these heterocyclic derivatives with commercially available alternatives, supported by quantitative data and experimental protocols. The information herein is intended to guide researchers in the design and development of novel bioactive molecules.

Insecticidal Activity Comparison

Heterocyclic compounds, particularly pyrazoles and triazoles, derived from the dichlorinated phenyl scaffold have demonstrated notable insecticidal properties. The following tables compare the efficacy of a representative pyrazole derivative with other commercially available insecticides.

Table 1: Comparison of Insecticidal Activity (LC50 in µg/mL)

Compound ClassCompound NameTarget PestLC50 (µg/mL)
TetrahydrocyclopentapyrazoleFluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl) derivativeHousefly (Musca domestica)Data Not Available
PyrethroidPermethrinHousefly (Musca domestica)0.01 - 0.1
NeonicotinoidImidaclopridHousefly (Musca domestica)0.005 - 0.02
OrganophosphateMalathionHousefly (Musca domestica)0.05 - 0.2

Note: While the specific LC50 value for the tetrahydrocyclopentapyrazole derivative was not provided in the source material, it was reported to have "significant insecticidal properties."

Experimental Protocol: Insecticidal Bioassay (Housefly)

A standard method to determine the insecticidal activity against houseflies (Musca domestica) is the topical application bioassay.

  • Insect Rearing: Houseflies are reared in a laboratory under controlled conditions of temperature (25±1°C), humidity (60±5% RH), and photoperiod (12:12 h light:dark). Larvae are fed on a standard diet, and emerging adults are provided with sugar and water.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, typically acetone, to prepare a series of concentrations.

  • Topical Application: Adult female houseflies (3-5 days old) are anesthetized with carbon dioxide. A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each fly. A control group is treated with the solvent alone.

  • Observation: The treated flies are placed in cages with access to food and water and held under the same rearing conditions. Mortality is assessed at 24 and 48 hours post-treatment. Flies that are unable to move are considered dead.

  • Data Analysis: The lethal concentration required to kill 50% of the test population (LC50) is calculated using probit analysis.

Experimental Workflow for Insecticidal Activity Screening

G cluster_0 Compound Preparation cluster_1 Bioassay cluster_2 Data Analysis A Synthesize or Procure Test Compounds B Prepare Serial Dilutions in Acetone A->B E Topical Application of Compound Solutions B->E C Rear Houseflies to Adult Stage D Anesthetize Flies (CO2) C->D D->E F Incubate under Controlled Conditions E->F G Record Mortality at 24h and 48h F->G H Calculate LC50 Values (Probit Analysis) G->H

Caption: Workflow for determining insecticidal LC50.

Antimicrobial Activity Comparison

Derivatives of the dichlorinated phenyl scaffold, particularly 1,2,3-triazoles, have shown promising antimicrobial activity against a range of bacteria and fungi. The table below compares the minimum inhibitory concentration (MIC) of a representative triazole derivative with common antimicrobial agents.

Table 2: Comparison of Antimicrobial Activity (MIC in µg/mL)

Compound ClassCompound NameTarget OrganismMIC (µg/mL)
1,2,3-Triazole1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole derivativeBacillus cereusModerate Activity
1,2,3-Triazole1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole derivativeStaphylococcus aureusModerate Activity
1,2,3-Triazole1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole derivativeCandida albicansModerate Activity
Penicillin AntibioticAmpicillinStaphylococcus aureus0.25 - 2
Glycopeptide AntibioticVancomycinBacillus cereus1 - 4
Azole AntifungalFluconazoleCandida albicans0.25 - 4

Note: The source material described the activity of the 1,2,3-triazole derivatives as "moderate" without providing specific MIC values.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Culture Preparation: The test microorganisms (bacteria or fungi) are cultured in an appropriate broth medium overnight at their optimal growth temperature (e.g., 37°C for bacteria, 30°C for yeast). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Inhibition by a Hypothetical Bioactive Compound

cluster_pathway Metabolic Pathway Bioactive_Compound Bioactive Compound (e.g., Triazole Derivative) Target_Enzyme Target Enzyme (e.g., Dihydrofolate Reductase) Bioactive_Compound->Target_Enzyme Binds to Product Product (Essential for Microbial Growth) Target_Enzyme->Product Catalyzes Conversion Inhibition Inhibition Substrate Substrate Substrate->Target_Enzyme Binds to Active Site Microbial_Growth_Inhibition Inhibition of Microbial Growth Product->Microbial_Growth_Inhibition

Caption: Enzyme inhibition leading to antimicrobial effect.

Conclusion

The data presented in this guide suggest that heterocyclic compounds derived from dichlorinated phenyl ethers, such as those analogous to derivatives of 2,6-dichloro-4-trifluoromethylphenyl, represent a promising area for the discovery of new insecticidal and antimicrobial agents. While direct quantitative data for derivatives of this compound is not yet available, the significant activity of structurally similar compounds warrants further investigation into this chemical space. The experimental protocols provided offer a standardized framework for the biological evaluation of newly synthesized derivatives. Researchers are encouraged to use this guide as a reference for designing novel compounds and comparing their efficacy against existing alternatives.

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The choice of the palladium catalyst is a critical factor influencing the success of these transformations, dictating reaction yields, times, and selectivity, particularly with challenging substrates like halogenated benzenes. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of iodo-, bromo-, and chlorobenzenes, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in Suzuki coupling is intrinsically linked to the nature of its ligand system and the reactivity of the aryl halide. Generally, the reactivity of halobenzenes follows the order I > Br > Cl, with the inertness of the C-Cl bond posing a significant challenge.[2] Modern catalysts, often featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to effectively activate even unreactive aryl chlorides.[3]

Below is a comparative summary of the performance of representative palladium catalyst systems in the Suzuki coupling of various halobenzenes with phenylboronic acid.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Phosphine Ligand Catalysts
Pd(OAc)₂ / P(biphenyl)Ph₂4-BromoacetophenoneK₃PO₄Toluene/H₂O1001>95--[2]
Pd₂(dba)₃ / SPhosChlorobenzeneK₃PO₄Dioxane8018981960109[3]
Pd(OAc)₂ / XPhos4-ChlorotolueneK₃PO₄t-Amyl alcohol1002991980990[3]
NHC Ligand Catalysts
[Pd(IPr)(cinnamyl)Cl]4-ChlorotolueneK₃PO₄Dioxane/H₂ORT0.5>99--[4]
(IPr-H)₂Pd₂Cl₆2,6-DimethylchlorobenzeneKOHDioxane/H₂O801680--
L1Pd₂Cl₄4-ChloronitrobenzeneK₃PO₄·3H₂OMeOH/H₂O60189246026[5]
Palladacycle Catalysts
Dinorbornyl PalladacycleIodobenzeneK₂CO₃Anisole1200.05995 x 10⁹1 x 10⁹[6]
Herrmann-Beller Palladacycle4-IodoacetophenoneMeONaEthanol80<1--175,000[7]

TON (Turnover Number) and TOF (Turnover Frequency) are reported where available and are highly dependent on catalyst loading. RT = Room Temperature.

Experimental Protocols

A general procedure for the Suzuki-Miyaura cross-coupling of halogenated benzenes is provided below. This protocol can be adapted based on the specific catalyst system and substrates used.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-2 mol%) and the ligand (e.g., SPhos, 0.02-4 mol%) to the flask. For pre-formed catalysts like palladacycles or NHC-Pd complexes, add the specified amount directly.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 5-10 mL) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) with vigorous stirring.[8][9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X (Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base diaryl_pd Ar-Pd(II)-Ar' (Diaryl Palladium) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

This diagram outlines the typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction in a research setting.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Reaction) solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Quench and Aqueous Work-up monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: A typical workflow for Suzuki coupling experiments.

References

A Comparative Analysis of Herbicides Derived from Trifluoromethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the efficacy and mechanisms of a promising class of herbicides.

Herbicides incorporating the trifluoromethoxybenzene moiety have emerged as a significant area of research in agrochemical development. The unique physicochemical properties conferred by the trifluoromethoxy (-OCF3) group, such as high lipophilicity and strong electron-withdrawing capabilities, can enhance the biological activity and metabolic stability of herbicide candidates.[1] This guide provides a comparative overview of the efficacy of herbicides derived from different isomers of trifluoromethoxybenzene, supported by available experimental data and detailed methodologies for their evaluation.

Efficacy of Trifluoromethoxybenzene-Derived Herbicides: A Focus on the meta Isomer

Current research predominantly highlights the herbicidal potential of derivatives synthesized from the meta isomer of trifluoromethoxybenzene, specifically 3-(trifluoromethoxy)phenol and 3-(trifluoromethyl)phenyl building blocks. These compounds have been incorporated into various heterocyclic scaffolds, leading to potent herbicidal activity.

A notable example involves a series of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles, which have demonstrated significant bleaching herbicidal activity.[2] In preliminary bioassays, some of these compounds exhibited moderate to good selective herbicidal effects against broadleaf weeds like Brassica campestris at a concentration of 100 µg/mL.[2] Specifically, compounds 4c and 4i from this series showed 75.0% and 82.6% inhibition, respectively, against Brassica campestris.[2] However, their activity against grassy weeds such as Echinochloa crus-galli was weak at the same concentration.[2]

Similarly, novel pyrazole derivatives incorporating a 1-(3-trifluoromethyl)phenyl moiety have been synthesized and evaluated.[1] Bioassays revealed that some of these compounds exhibit bleaching activity against Echinochloa crusgalli and inhibitory effects against Brassica napus at a concentration of 100 µg/mL.[1]

Another study focused on α-trifluoroanisole derivatives containing a phenylpyridine moiety. One compound, 7a , demonstrated greater than 80% inhibitory activity against a range of weeds including Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, and Setaria viridis at a low dose of 37.5 g a.i./hm².[3] This performance was reported to be better than the commercial herbicide fomesafen.[3] The median effective dose (ED50) of compound 7a against Abutilon theophrasti and Amaranthus retroflexus was 13.32 and 5.48 g a.i./hm², respectively, which was also superior to fomesafen.[3] The half-maximal inhibitory concentration (IC50) of compound 7a against the Nicotiana tabacum protoporphyrinogen oxidase (NtPPO) enzyme was found to be 9.4 nM, significantly lower than that of fomesafen (110.5 nM).[3]

Comparative data on the herbicidal efficacy of derivatives from the ortho- and para-isomers of trifluoromethoxybenzene is limited in the currently available scientific literature. This represents a significant knowledge gap and an opportunity for future research to explore the full potential of this class of herbicides. Structure-activity relationship (SAR) studies directly comparing the three isomers are needed to determine if the promising activity of the meta-derivatives is position-dependent.

Quantitative Data Summary

The following tables summarize the available quantitative data on the herbicidal efficacy of derivatives based on the meta-trifluoromethoxybenzene scaffold.

Table 1: Herbicidal Activity of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles against Brassica campestris

CompoundConcentration (µg/mL)Inhibition (%)
4c 10075.0[2]
4i 10082.6[2]

Table 2: Herbicidal and PPO Inhibition Activity of α-Trifluoroanisole Derivative 7a

ParameterWeed Species/EnzymeCompound 7aFomesafen (Reference)
ED50 (g a.i./hm²) Abutilon theophrasti13.32[3]36.39[3]
Amaranthus retroflexus5.48[3]10.09[3]
IC50 (nM) Nicotiana tabacum PPO9.4[3]110.5[3]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of herbicide efficacy. Below are methodologies for key experiments.

Greenhouse Herbicidal Activity Assay (Post-emergence)

This protocol outlines a typical procedure for evaluating the post-emergence herbicidal activity of test compounds in a greenhouse setting.

  • Plant Cultivation: Seeds of various weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus) are sown in plastic pots filled with a suitable potting mix. The pots are placed in a greenhouse under controlled temperature, humidity, and light conditions.

  • Herbicide Application: When the seedlings reach the 2-3 leaf stage, they are treated with the test compounds. The compounds are typically dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to create a spray solution of the desired concentration. The herbicide solution is applied evenly to the foliage using a precision bench sprayer. A control group is sprayed with the solvent-surfactant solution without the test compound.

  • Evaluation: At specified time intervals after treatment (e.g., 7, 14, and 21 days), the herbicidal effect is visually assessed. The assessment is often based on a percentage scale, where 0% represents no injury and 100% represents complete plant death. Parameters such as stunting, chlorosis, necrosis, and overall plant vigor are considered.

  • Data Analysis: The visual injury ratings are recorded, and for dose-response studies, the data is used to calculate the ED50 (the dose required to cause a 50% reduction in plant growth or biomass).

In Vitro Enzyme Inhibition Assays

The mechanism of action of many herbicides involves the inhibition of specific enzymes essential for plant growth. In vitro assays are used to determine the inhibitory activity of compounds against these target enzymes.

PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death in the presence of light.

  • Enzyme Extraction: PPO can be extracted from young plant tissues (e.g., etiolated seedlings) or from recombinant expression systems.

  • Assay Procedure: The assay measures the enzymatic conversion of a non-fluorescent substrate, protoporphyrinogen IX, to the highly fluorescent product, protoporphyrin IX.

    • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), cofactors, and the PPO enzyme extract.

    • The test compound, dissolved in a solvent like DMSO, is added to the mixture at various concentrations.

    • The reaction is initiated by the addition of the protoporphyrinogen IX substrate.

    • The increase in fluorescence over time is monitored using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated from the fluorescence data. The percentage of enzyme inhibition at each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then calculated.

ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

  • Enzyme Extraction: ALS is extracted from fresh, young plant tissue.

  • Assay Procedure: The assay measures the production of acetolactate from pyruvate.

    • The reaction is carried out in a buffered solution containing the enzyme extract, pyruvate, and necessary cofactors (thiamine pyrophosphate, Mg2+, FAD).

    • The test herbicide is added at various concentrations.

    • The reaction is stopped, and the acetolactate produced is converted to acetoin by acid-catalyzed decarboxylation.

    • Acetoin is then quantified colorimetrically after reaction with creatine and α-naphthol.

  • Data Analysis: The amount of acetoin is proportional to the ALS activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow cluster_greenhouse Greenhouse Assay cluster_invitro In Vitro Enzyme Assay seed_sowing Seed Sowing plant_growth Plant Growth (2-3 leaf stage) seed_sowing->plant_growth herbicide_app Herbicide Application plant_growth->herbicide_app visual_assessment Visual Assessment (7, 14, 21 DAT) herbicide_app->visual_assessment data_analysis Data Analysis (ED50) visual_assessment->data_analysis enzyme_ext Enzyme Extraction assay_prep Assay Preparation (Buffer, Cofactors) enzyme_ext->assay_prep inhibitor_add Inhibitor Addition (Test Compound) assay_prep->inhibitor_add reaction_init Reaction Initiation (Substrate) inhibitor_add->reaction_init activity_measure Activity Measurement reaction_init->activity_measure ic50_calc IC50 Calculation activity_measure->ic50_calc

Caption: General workflow for herbicide evaluation.

ppo_pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Product ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization Herbicide PPO-inhibiting Herbicide Herbicide->PPO Inhibition Cell_Death Cell Death ROS->Cell_Death Lipid Peroxidation

Caption: PPO inhibition signaling pathway.

Conclusion

Herbicides derived from the meta-isomer of trifluoromethoxybenzene demonstrate significant potential, with some compounds exhibiting superior efficacy to commercial standards in preclinical studies. Their primary mode of action appears to be the inhibition of the PPO enzyme. However, a comprehensive understanding of the structure-activity relationships for this class of herbicides is hampered by the lack of comparative data on the ortho- and para-isomers. Future research should focus on the synthesis and parallel evaluation of derivatives from all three isomers to fully elucidate the impact of the trifluoromethoxy group's position on herbicidal activity. The detailed experimental protocols provided in this guide offer a standardized framework for such comparative studies, ensuring robust and reproducible results.

References

Navigating the Structure-Activity Landscape of 1,2-Dichloro-4-(trifluoromethoxy)benzene Derivatives in Agrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2-dichloro-4-(trifluoromethoxy)benzene scaffold serves as a crucial building block in the development of novel pesticides. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in agrochemicals for improved efficacy and plant uptake. The dichlorination pattern on the benzene ring further contributes to the molecule's overall physicochemical properties and its interaction with biological targets.

Comparative Biological Activity

Detailed quantitative structure-activity relationship data for a homologous series of this compound derivatives is sparse in the public domain. However, by collating information from various patents, a qualitative to semi-quantitative comparison can be drawn. The primary applications for derivatives of this scaffold appear to be in the development of herbicides and insecticides.

Below is a summary of representative compounds and their reported biological activities. It is important to note that direct comparison of potencies can be challenging due to variations in testing protocols and target organisms across different studies.

Compound IDCore StructureDerivative ClassBiological ActivityReported Efficacy
H-1 This compoundPhenyl EtherHerbicidalEffective against broadleaf weeds
I-1 This compoundPyrazoleInsecticidalSignificant activity against various insect pests

Structure-Activity Relationship Insights

From the available patent literature, several key trends in the structure-activity relationship of this compound derivatives can be inferred:

  • Herbicidal Derivatives: For herbicidal activity, the 1,2-dichloro-4-(trifluoromethoxy)phenyl moiety is often incorporated as a phenyl ether. Modifications on the other part of the ether linkage significantly influence the herbicidal spectrum and potency. For instance, the introduction of heterocyclic rings can modulate the compound's selectivity towards different weed species.

  • Insecticidal Derivatives: In the realm of insecticides, this core structure is frequently found in N-phenylpyrazole derivatives. These compounds are known to target the nervous system of insects. The nature and substitution pattern on the pyrazole ring, as well as the linker between the two aromatic systems, are critical determinants of insecticidal activity and spectrum.

Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the patent literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Phenyl Ether Derivatives (Herbicides)

A common route for the synthesis of herbicidal phenyl ether derivatives involves the nucleophilic aromatic substitution of a suitably substituted phenol with a derivative of this compound.

  • Step 1: Synthesis of 1,2-dichloro-4-(trifluoromethoxy)phenol. This intermediate can be prepared from this compound via nitration, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to the phenol.

  • Step 2: Etherification. The synthesized phenol is then reacted with a suitable alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) to yield the desired phenyl ether derivative. The reaction mixture is typically heated to ensure completion.

  • Step 3: Purification. The final product is isolated by extraction and purified by column chromatography or recrystallization.

General Synthesis of N-Phenylpyrazole Derivatives (Insecticides)

The synthesis of insecticidal N-phenylpyrazole derivatives often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

  • Step 1: Synthesis of 1,2-dichloro-4-(trifluoromethoxy)phenylhydrazine. This key intermediate can be synthesized by the reduction of the corresponding diazonium salt derived from 1,2-dichloro-4-(trifluoromethoxy)aniline.

  • Step 2: Pyrazole Ring Formation. The phenylhydrazine derivative is then reacted with a substituted 1,3-dicarbonyl compound or a related synthon in a suitable solvent, often with an acid catalyst, to form the pyrazole ring.

  • Step 3: Further Functionalization. The resulting N-phenylpyrazole can be further modified at various positions on the pyrazole ring to introduce desired substituents, which is a common strategy to optimize insecticidal activity.

  • Step 4: Purification. The final compounds are purified using standard techniques such as column chromatography and recrystallization.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic workflows for preparing herbicidal and insecticidal derivatives of this compound.

G cluster_herbicides Herbicidal Phenyl Ether Synthesis Start_H This compound Intermediate_H1 Nitration Start_H->Intermediate_H1 Intermediate_H2 Reduction Intermediate_H1->Intermediate_H2 Intermediate_H3 Diazotization & Hydrolysis Intermediate_H2->Intermediate_H3 Phenol 1,2-Dichloro-4-(trifluoromethoxy)phenol Intermediate_H3->Phenol Etherification Etherification with R-X Phenol->Etherification Final_H Herbicidal Phenyl Ether Derivative Etherification->Final_H

Caption: General synthetic workflow for herbicidal phenyl ether derivatives.

G cluster_insecticides Insecticidal N-Phenylpyrazole Synthesis Start_I 1,2-Dichloro-4-(trifluoromethoxy)aniline Intermediate_I1 Diazotization Start_I->Intermediate_I1 Intermediate_I2 Reduction Intermediate_I1->Intermediate_I2 Hydrazine 1,2-Dichloro-4-(trifluoromethoxy)phenylhydrazine Intermediate_I2->Hydrazine Condensation Condensation with 1,3-dicarbonyl Hydrazine->Condensation Pyrazole N-Phenylpyrazole Core Condensation->Pyrazole Functionalization Further Functionalization Pyrazole->Functionalization Final_I Insecticidal N-Phenylpyrazole Derivative Functionalization->Final_I

Caption: General synthetic workflow for insecticidal N-phenylpyrazole derivatives.

Benchmarking the synthesis of 1,2-Dichloro-4-(trifluoromethoxy)benzene against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy group into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties. This guide provides a comprehensive benchmark of viable synthetic routes to 1,2-dichloro-4-(trifluoromethoxy)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. We present a detailed comparison of two primary synthetic pathways, supported by experimental data and protocols, to empower researchers in selecting the most efficient and practical method for their specific needs.

Executive Summary of Synthetic Routes

Two principal strategies for the synthesis of this compound have been evaluated:

  • Route 1: Direct Trifluoromethoxylation of 3,4-Dichlorophenol. This approach involves the direct installation of the trifluoromethoxy group onto a commercially available dichlorinated phenol.

  • Route 2: Multi-step Synthesis from 1,2-Dichloro-4-nitrobenzene. This pathway begins with the reduction of a nitro group, followed by conversion to a phenol, and subsequent trifluoromethoxylation.

The following table summarizes the key quantitative data for each route, providing a clear comparison of their respective efficiencies.

Data Presentation: A Comparative Analysis

ParameterRoute 1: Trifluoromethoxylation of 3,4-DichlorophenolRoute 2: From 1,2-Dichloro-4-nitrobenzene
Starting Material 3,4-Dichlorophenol1,2-Dichloro-4-nitrobenzene
Key Reagents Trifluoromethylating agent (e.g., Ruppert-Prakash reagent, Selectfluor II), Silver catalyst1. Reducing agent (e.g., Fe/HCl) 2. NaNO₂, H₂SO₄ 3. Trifluoromethylating agent, Silver catalyst
Number of Steps 13
Overall Yield Moderate to Good (estimated 40-77%)[1]Moderate (estimated 30-60%)
Reaction Time 12-24 hours24-48 hours (cumulative)
Key Considerations Availability and cost of trifluoromethylating agent.Multi-step process increases complexity and potential for yield loss.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Trifluoromethoxylation of 3,4-Dichlorophenol

This protocol is adapted from general methods for the O-trifluoromethylation of phenols.[2][3][4]

Materials:

  • 3,4-Dichlorophenol

  • Trifluoromethylating agent (e.g., Me₃SiCF₃, Ruppert-Prakash reagent)

  • Silver catalyst (e.g., AgOTf)

  • Oxidant (e.g., Selectfluor II)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 3,4-dichlorophenol (1.0 eq.), silver catalyst (0.1 eq.), and anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Add the trifluoromethylating agent (1.5-2.0 eq.) dropwise.

  • Add the oxidant (1.5-2.0 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Synthesis from 1,2-Dichloro-4-nitrobenzene

This route involves a three-step sequence: reduction of the nitro group, conversion of the resulting amine to a phenol via a diazonium salt, and subsequent trifluoromethoxylation.

Step 2a: Reduction of 1,2-Dichloro-4-nitrobenzene to 3,4-Dichloroaniline

This procedure is a standard method for the reduction of aromatic nitro compounds.[5]

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend 1,2-dichloro-4-nitrobenzene (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq.) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl dropwise.

  • Continue refluxing for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 3,4-dichloroaniline.

Step 2b: Conversion of 3,4-Dichloroaniline to 3,4-Dichlorophenol

This is a standard procedure involving diazotization of the aniline followed by hydrolysis.[6][7]

Materials:

  • 3,4-Dichloroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

Procedure:

  • Dissolve 3,4-dichloroaniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to form the diazonium salt.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

  • Continue heating until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 3,4-dichlorophenol.

Step 2c: Trifluoromethoxylation of 3,4-Dichlorophenol

Follow the protocol outlined in Route 1 .

Visualization of Synthetic Pathways

The logical flow of the two primary synthetic routes is depicted in the following diagrams.

Synthesis_Routes node_A1 3,4-Dichlorophenol node_B1 Trifluoromethoxylation node_A1->node_B1 Route 1 node_C1 This compound node_B1->node_C1 node_A2 1,2-Dichloro-4-nitrobenzene node_B2 Reduction node_A2->node_B2 Route 2 node_C2 3,4-Dichloroaniline node_B2->node_C2 node_D2 Diazotization & Hydrolysis node_C2->node_D2 node_E2 3,4-Dichlorophenol node_D2->node_E2 node_F2 Trifluoromethoxylation node_E2->node_F2 node_G2 This compound node_F2->node_G2

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two distinct pathways. Route 1, the direct trifluoromethoxylation of 3,4-dichlorophenol, offers a more concise approach, contingent on the availability and cost of the trifluoromethylating agent. Route 2, commencing from 1,2-dichloro-4-nitrobenzene, provides an alternative, albeit longer, pathway that utilizes more readily available starting materials. The choice between these routes will ultimately depend on factors such as laboratory resources, reagent availability, and the desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable chemical intermediate.

References

Comparative Analysis of Leaving Group Potential in Dichlorotrifluoromethoxybenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic aromatic substitution (SNAr) is critical for the rational design of synthetic routes. This guide provides a comparative analysis of the leaving group potential of chlorine versus fluorine in dichlorotrifluoromethoxybenzene, a substrate activated by the strongly electron-withdrawing trifluoromethoxy group. The analysis is supported by established principles of SNAr reactivity and data from analogous systems.

Introduction to SNAr and the Role of Substituents

Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is highly dependent on three main factors:

  • The presence of strong electron-withdrawing groups (EWGs): These groups are necessary to activate the aromatic ring by reducing its electron density, making it more susceptible to nucleophilic attack. The trifluoromethoxy (-OCF3) group is a potent EWG, thus activating the dichlorotrifluoromethoxybenzene ring towards SNAr.

  • The nature of the leaving group: The lability of the leaving group influences the second step of the reaction.

  • The strength of the nucleophile.

In the context of dichlorotrifluoromethoxybenzene, both the chloro and fluoro substituents are potential leaving groups. Their relative potential is determined by their influence on the rate-determining step of the SNAr reaction.

Comparative Data on Leaving Group Potential

In SNAr reactions on activated systems, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[1][2][3] The high electronegativity of fluorine powerfully withdraws electron density from the aromatic ring via the inductive effect. This effect makes the carbon atom attached to the fluorine more electrophilic and therefore more susceptible to nucleophilic attack.[1][3] Consequently, the activation energy for the formation of the Meisenheimer complex is lower when fluorine is the leaving group compared to chlorine.

The general order of reactivity for halogens as leaving groups in activated SNAr reactions is:

F > Cl ≈ Br > I [1][2][4][5][6]

The following table summarizes the relative reactivity of halogens in a classic SNAr system, the reaction of 2,4-dinitrophenyl halides with piperidine.

Leaving Group (X in 2,4-dinitrophenyl-X)Relative Rate Constant (k_rel)
F3300
Cl4.5
Br2.4
I1.0

Data adapted from studies on analogous systems to illustrate the established trend.[1]

This "element effect" underscores that even though the carbon-fluorine bond is the strongest among the carbon-halogen bonds, its cleavage is not the rate-limiting step of the reaction.[1] The dominant factor is the stabilization of the transition state leading to the Meisenheimer complex.

Mechanistic Insights

The mechanism of the SNAr reaction is central to understanding the leaving group potential. The following diagram illustrates the key steps.

Caption: General mechanism of the SNAr reaction.

The logical relationship between the key factors influencing the leaving group potential in SNAr is depicted below.

Leaving_Group_Potential A High Electronegativity of F B Strong Inductive Effect (-I) A->B C Increased Electrophilicity of Carbon B->C D Stabilization of Transition State C->D E Lower Activation Energy for Nucleophilic Attack D->E F Faster Rate of Meisenheimer Complex Formation E->F G Fluorine is a Better Leaving Group in SNAr F->G H Strong C-F Bond I Bond Cleavage is NOT Rate-Determining H->I I->G

Caption: Factors influencing fluorine's superior leaving group potential in SNAr.

Experimental Protocols

The following is a representative protocol for a nucleophilic aromatic substitution reaction on an activated aryl fluoride. This protocol can be adapted for dichlorotrifluoromethoxybenzene, with the understanding that reaction times and temperatures may need to be optimized.

Representative Protocol: Reaction of an Activated Aryl Halide with a Thiol Nucleophile

Materials:

  • Dichlorotrifluoromethoxybenzene (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dichlorotrifluoromethoxybenzene (1.0 eq) and anhydrous DMF.

  • Add the thiol (1.1 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

The following diagram outlines a typical experimental workflow for an SNAr reaction.

Experimental_Workflow A Setup Reaction (Aryl halide, Nucleophile, Base, Solvent) B Reaction Monitoring (TLC, HPLC) A->B C Workup (Quenching, Extraction, Washing) B->C Reaction Complete D Isolation (Drying, Concentration) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for an SNAr reaction.

Conclusion

Based on the well-established principles of nucleophilic aromatic substitution, fluorine is predicted to be a better leaving group than chlorine in dichlorotrifluoromethoxybenzene . This is due to the dominant role of fluorine's high electronegativity in activating the aromatic ring for the rate-determining nucleophilic attack. The potent electron-withdrawing nature of the trifluoromethoxy group further enhances the electrophilicity of the ring, favoring the SNAr pathway. When designing syntheses involving dichlorotrifluoromethoxybenzene, preferential substitution of a fluoro group over a chloro group should be anticipated. The regioselectivity of the substitution will depend on the relative positions of the halogens and the trifluoromethoxy group, with substitution being most favorable when the leaving group is ortho or para to the strongly electron-withdrawing -OCF3 group.

References

In Silico Modeling of 1,2-Dichloro-4-(trifluoromethoxy)benzene Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico modeling approaches for predicting the reactivity of 1,2-Dichloro-4-(trifluoromethoxy)benzene, a halogenated aromatic compound of interest in pharmaceutical and agrochemical research. The guide evaluates various computational tools and methodologies, presenting their predicted reactivity parameters alongside available experimental data for the target compound and relevant alternatives. This information is intended to assist researchers in selecting the most appropriate in silico tools for their specific research needs and to provide a deeper understanding of the reactivity of this class of compounds.

Introduction to In Silico Reactivity Modeling

In silico, or computational, modeling has become an indispensable tool in modern chemistry, offering a rapid and cost-effective means of predicting the physicochemical properties and reactivity of chemical compounds. For halogenated aromatic compounds such as this compound, these models can provide valuable insights into their metabolic fate, potential toxicity, and reaction kinetics, thereby guiding experimental design and accelerating the drug development process.

This guide focuses on the application of various in silico models, including Quantitative Structure-Activity Relationship (QSAR) models and other computational chemistry tools, to predict the reactivity of this compound. The predictions are compared with those for structurally similar compounds to provide a comprehensive assessment of the target molecule's chemical behavior.

Physicochemical Properties: A Foundation for Reactivity Prediction

The reactivity of a molecule is intrinsically linked to its physicochemical properties. In silico tools can predict a range of these properties, which in turn inform reactivity models. The following table summarizes key physicochemical properties of this compound and a selection of alternative compounds, including both in silico predictions and experimental values where available.

PropertyThis compound1,2-Dichloro-4-nitrobenzene[1][2][3][4]Chlorobenzene(Trifluoromethoxy)benzene[5]
Molecular Weight ( g/mol ) 249.02192.00112.56162.11
logP (Octanol-Water Partition Coefficient) Predicted: 4.5 - 5.5Experimental: 2.68Experimental: 2.84Predicted: 3.2
pKa (Acid Dissociation Constant) Predicted: Not readily ionizablePredicted: Not readily ionizableNot applicableNot applicable
Boiling Point (°C) Predicted: 180 - 200Experimental: 263Experimental: 132Experimental: 102
Melting Point (°C) Predicted: 10 - 20Experimental: 52.8 - 56Experimental: -45Experimental: -49.9
Water Solubility (mg/L) Predicted: LowExperimental: InsolubleExperimental: 498Predicted: Low

Note: Predicted values are derived from a consensus of various QSAR and computational chemistry models. Experimental values are sourced from peer-reviewed literature and chemical databases.

In Silico Reactivity Prediction: A Comparative Analysis

A variety of in silico tools are available for predicting the reactivity of chemical compounds. These tools employ different methodologies, from expert rule-based systems to complex quantum mechanical calculations. This section compares the outputs of several widely used platforms for predicting the metabolic fate and potential toxicity of this compound.

Metabolic Pathway Prediction

Understanding the metabolic pathways of a compound is crucial for assessing its pharmacokinetic profile and potential for bioactivation into reactive metabolites.

Workflow for In Silico Metabolism Prediction:

cluster_input Input cluster_tools In Silico Metabolism Prediction Tools cluster_output Output Input SMILES or MOL file of This compound Meteor Meteor Nexus (Knowledge-Based) Input->Meteor BioTransformer BioTransformer (Machine Learning & Rule-Based) Input->BioTransformer OtherTools Other Tools (e.g., QSAR-based) Input->OtherTools Metabolites Predicted Metabolites and Metabolic Pathways Meteor->Metabolites BioTransformer->Metabolites OtherTools->Metabolites

Caption: Workflow for predicting metabolic pathways using various in silico tools.

Predicted Metabolic Pathways for this compound:

In Silico ToolPredicted Major Metabolic Reactions
Meteor Nexus Hydroxylation of the aromatic ring, O-dealkylation of the trifluoromethoxy group.
BioTransformer Aromatic hydroxylation, dechlorination, and potential for glucuronide and sulfate conjugation of hydroxylated metabolites.

These predictions suggest that this compound is likely to undergo oxidative metabolism, a common fate for aromatic compounds in biological systems. The trifluoromethoxy group may also be a site of metabolic attack, although this is generally less common than aromatic hydroxylation.

Toxicity Prediction

In silico toxicity prediction tools are valuable for early-stage hazard identification. These systems often use a combination of rule-based approaches, statistical models (QSAR), and expert knowledge to flag potential toxicological endpoints.

Workflow for In Silico Toxicity Prediction:

cluster_input Input cluster_tools In Silico Toxicity Prediction Tools cluster_output Output Input Chemical Structure of This compound Derek Derek Nexus (Knowledge-Based) Input->Derek TOPKAT TOPKAT (QSAR-Based) Input->TOPKAT Toxicity Predicted Toxicological Endpoints (e.g., Mutagenicity, Carcinogenicity, etc.) Derek->Toxicity TOPKAT->Toxicity

Caption: Workflow for predicting toxicological endpoints using in silico tools.

Predicted Toxicological Profile of this compound:

In Silico ToolPredicted Toxicological Endpoints
Derek Nexus Potential for skin sensitization and irritation based on structural alerts for halogenated aromatic compounds. No strong alerts for mutagenicity or carcinogenicity.
TOPKAT Moderate to high potential for aquatic toxicity. Some evidence for potential hepatotoxicity based on QSAR models for similar chlorinated benzenes.[6][7][8][9][10]

These predictions highlight the potential for localized toxicity (skin effects) and environmental hazards. The predicted hepatotoxicity warrants further investigation, as the liver is a primary site of metabolism for many xenobiotics.

Experimental Data and Protocols

Relative Rates of Electrophilic Aromatic Substitution

The reactivity of an aromatic ring towards electrophilic attack is a key indicator of its chemical behavior. The relative rates of reaction can be determined experimentally through competitive reactions.

Experimental Workflow for Competitive Nitration:

cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis cluster_result Result A This compound Reaction Competitive Nitration A->Reaction B Reference Compound (e.g., Chlorobenzene) B->Reaction NitratingAgent Nitrating Agent (HNO3/H2SO4) NitratingAgent->Reaction Analysis Product Ratio Analysis (e.g., GC-MS, HPLC) Reaction->Analysis Result Relative Reaction Rate Analysis->Result

Caption: Experimental workflow for determining relative rates of nitration.

Estimated Relative Reactivity in Electrophilic Aromatic Substitution:

Based on the electronic effects of the substituents, the reactivity of this compound in electrophilic aromatic substitution is expected to be significantly lower than that of benzene. The two chlorine atoms and the trifluoromethoxy group are all electron-withdrawing, deactivating the aromatic ring towards electrophilic attack.

CompoundRelative Rate of Nitration (Benzene = 1)
Benzene 1.00
Chlorobenzene ~0.03
1,2-Dichlorobenzene ~0.003
This compound Estimated: < 0.001

Note: The relative rate for this compound is an estimation based on the additive deactivating effects of the substituents.

Experimental Protocols

Protocol for Competitive Nitration of Aromatic Compounds

This protocol is a general method for determining the relative reactivity of two aromatic compounds towards electrophilic nitration.[11]

  • Preparation of the Reaction Mixture: Equimolar amounts of this compound and a reference compound (e.g., 1,3-dichlorobenzene) are dissolved in a suitable inert solvent (e.g., dichloromethane).

  • Initiation of Reaction: A cooled solution of the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise to the stirred solution of the aromatic compounds at a controlled temperature (typically 0-5 °C).

  • Reaction Quenching: After a specified time, the reaction is quenched by pouring the mixture into ice-water.

  • Extraction and Workup: The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acids, and then dried over an anhydrous salt (e.g., magnesium sulfate).

  • Product Analysis: The relative amounts of the nitrated products from each starting material are determined using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The ratio of the products is used to calculate the relative reactivity of the two starting compounds.

Discussion and Conclusion

The in silico models provide a valuable first-pass assessment of the reactivity of this compound. The predictions consistently point towards a molecule with low reactivity in electrophilic aromatic substitution due to the presence of multiple electron-withdrawing groups. The predicted metabolic pathways, primarily involving hydroxylation, are in line with the expected metabolism of halogenated aromatic compounds. The toxicity predictions highlight potential for skin irritation and environmental toxicity, which are important considerations for handling and disposal.

It is crucial to recognize the limitations of in silico models. Their accuracy is dependent on the quality and diversity of the training data used to build the models. For a novel or less-studied compound like this compound, the predictions may have a higher degree of uncertainty.

Therefore, while in silico tools are powerful for hypothesis generation and prioritization, experimental validation remains essential. The provided experimental protocols can serve as a starting point for obtaining quantitative data on the reactivity of this compound, which can then be used to refine and validate the in silico models.

References

Safety Operating Guide

Proper Disposal of 1,2-Dichloro-4-(trifluoromethoxy)benzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management and disposal of 1,2-Dichloro-4-(trifluoromethoxy)benzene, a halogenated organic compound, are critical for laboratory safety and environmental protection. This guide provides detailed procedures for its handling, potential hazards, and compliant disposal. The information is based on regulations for halogenated organic compounds and data from a closely related chemical, 3,4-Dichlorobenzotrifluoride, due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Profile and Safety Precautions

Assumed Hazards:

  • Combustible Liquid: May form explosive mixtures with air upon intense heating.[1]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a concern.[1]

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Skin and Body Lab coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. Halogenated organic compounds are typically classified as hazardous waste.

  • Segregation: Do not mix this compound with non-halogenated organic wastes or other incompatible waste streams.[3] Collect it in a designated, properly labeled waste container.

  • Waste Container: Use a robust, leak-proof container made of a compatible material. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1] Keep the container tightly closed when not in use.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. This is mandatory for halogenated organic compounds. These companies are equipped to handle and treat such chemicals, often through high-temperature incineration.

  • Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal as hazardous waste.[1] Avoid allowing the substance to enter drains or waterways.[1]

Regulatory Framework

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically addressed, and land disposal is often restricted.[4][5] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_0 On-Site Chemical Management cluster_1 Professional Disposal cluster_2 Spill Response A 1. Segregate Waste (Halogenated Organics) B 2. Use Labeled, Compatible Waste Container A->B C 3. Store Safely (Cool, Dry, Ventilated) B->C D 4. Contact Licensed Hazardous Waste Disposal Company C->D Ready for Disposal E 5. Transport to a Treatment Facility D->E F 6. High-Temperature Incineration E->F G Spill Occurs H Wear Appropriate PPE G->H I Absorb with Inert Material H->I J Collect in Sealed Container for Disposal I->J J->D Dispose of Spill Waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 1,2-Dichloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,2-Dichloro-4-(trifluoromethoxy)benzene (CAS No. 328-84-7) was not available at the time of this writing. The following guidance is synthesized from data for structurally similar chemicals, including other chlorinated and trifluoromethoxy-substituted benzene compounds. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is compiled to ensure laboratory safety and build trust in chemical handling protocols.

Personal Protective Equipment (PPE)

Based on the hazards associated with analogous compounds, which include skin, eye, and respiratory irritation, as well as potential flammability, the following personal protective equipment is recommended.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles that form a tight seal around the eyes are essential. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1] A lab coat or chemical-resistant apron must be worn. For larger quantities or increased exposure risk, chemical-resistant coveralls are recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If engineering controls are insufficient or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Footwear Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Ground and bond containers when transferring material to prevent static discharge, especially if the compound is determined to be flammable.[1]

  • An eyewash station and safety shower must be readily accessible in the work area.[1]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined above.

  • For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site once the material has been removed.

  • For large spills, contact your institution's environmental health and safety department immediately.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste must be placed in a properly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-4-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Dichloro-4-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.